17-Hydroxyventuricidin A
描述
属性
分子式 |
C41H67NO12 |
|---|---|
分子量 |
766.0 g/mol |
IUPAC 名称 |
[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9E,11R,15E,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 |
InChI 键 |
BAMOPHNQZMRRFR-FAKYRMHZSA-N |
手性 SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O |
规范 SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |
产品来源 |
United States |
Foundational & Exploratory
Discovery of 17-Hydroxyventuricidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and biological activity of 17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces. The document details the experimental protocols for its isolation and characterization, presents its bioactivity data in a structured format, and visualizes its biosynthetic and signaling pathways.
Introduction
This compound is a 20-membered polyketide macrolide, a class of natural products known for their diverse biological activities.[1] It was first isolated from a strain of Streptomyces sp., a genus renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics. This compound is a hydroxylated analog of the venturicidin family of antibiotics, which are known to exhibit potent antifungal and antibacterial properties. The primary mode of action for venturicidins is the inhibition of F-type ATP synthase, a crucial enzyme in cellular energy metabolism.[2] This guide synthesizes the available scientific literature to provide a comprehensive technical resource on this compound.
Physicochemical Properties
This compound is a white solid with a molecular weight of 766 g/mol and a purity of over 95%.[3] It is soluble in DMSO, ethanol, and methanol.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H67NO12 | [1] |
| Molecular Weight | 766 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity | >95% | [3] |
| Solubility | DMSO, ethanol, methanol | [3] |
| CAS Number | 113204-43-6 | [3] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of the producing organism, and the isolation and characterization of this compound, based on the protocols described for related compounds from Streptomyces sp..[1]
Fermentation of Streptomyces sp. Strain US80
The production of this compound is achieved through submerged fermentation of Streptomyces sp. strain US80.[1]
-
Inoculum Preparation: A well-sporulated culture of Streptomyces sp. US80 from an agar slant is used to inoculate a seed medium. The seed culture is incubated on a rotary shaker to obtain a high density of vegetative mycelium.
-
Production Medium: The production medium is composed of glucose as a carbon source, along with other essential nutrients and minerals. The highest antimicrobial activities were reported with 1% (w/v) glucose in the presence of magnesium.[1]
-
Fermentation Conditions: The production culture is incubated in a fermenter under controlled conditions of temperature, pH, and aeration to maximize the yield of the target compound.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process.[1]
-
Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. The bioactive compounds are then extracted from the mycelial cake using an organic solvent such as methanol.
-
Solvent Partitioning: The crude extract is concentrated and subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The active fraction is further purified using a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[1]
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods.[1]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are employed to elucidate the detailed chemical structure and stereochemistry of the molecule.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[1]
Biological Activity
This compound exhibits both antifungal and antibacterial activities.[1] It is particularly effective against Gram-positive bacteria.[3]
Table 2: Antimicrobial Spectrum of this compound
| Organism | Type | Activity | Reference |
| Verticillium dahliae | Fungus | Active | [1] |
| Fusarium sp. | Fungus | Active | [1] |
| Candida tropicalis | Fungus (Yeast) | Active | [1] |
| Gram-positive bacteria | Bacteria | Active | [3] |
Signaling and Biosynthetic Pathways
Mode of Action: Inhibition of F-type ATP Synthase
The primary mechanism of action of venturicidins, including this compound, is the inhibition of the F-type ATP synthase (F-ATPase).[2] This enzyme is essential for generating ATP, the main energy currency of the cell.
Caption: Mode of action of this compound on F-type ATP synthase.
By binding to the Fₒ subunit of the F-ATPase, this compound blocks the proton channel, thereby inhibiting the flow of protons across the membrane.[2] This disruption of the proton motive force prevents the synthesis of ATP from ADP and inorganic phosphate, leading to cellular energy depletion and ultimately cell death.
Biosynthesis of Venturicidins
The biosynthesis of venturicidins is governed by a dedicated biosynthetic gene cluster (BGC), designated as the 'ven' cluster.[4] This cluster contains genes encoding a Type I polyketide synthase (PKS) system, as well as enzymes responsible for tailoring reactions and the synthesis of the deoxysugar moiety.
Caption: Generalized biosynthetic workflow for venturicidins.
The biosynthesis begins with the assembly of a linear polyketide chain by the modular Type I PKS enzyme complex, encoded by genes such as venK.[4] This is followed by a series of tailoring reactions, including cyclization to form the macrolactone ring and hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Concurrently, a deoxysugar moiety is synthesized from glucose-1-phosphate through a separate pathway involving genes like venE.[4] This sugar is then attached to the macrolide core by a glycosyltransferase. A final carbamoylation step, catalyzed by an enzyme like VtdB, completes the biosynthesis of the venturicidin molecule.[4]
Conclusion
This compound represents a promising member of the venturicidin class of antibiotics with demonstrated antifungal and antibacterial activities. Its unique mode of action, targeting the highly conserved F-type ATP synthase, makes it an interesting candidate for further investigation in the development of novel antimicrobial agents. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties. Further research is warranted to fully characterize its antimicrobial spectrum, elucidate its detailed pharmacokinetic and pharmacodynamic profiles, and explore its potential in combination therapies.
References
17-Hydroxyventuricidin A (CAS: 113204-43-6): A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
This technical guide provides an in-depth overview of 17-Hydroxyventuricidin A, a macrolide antibiotic with significant antifungal and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, biological activity, and potential therapeutic applications of this compound.
Chemical and Physical Properties
This compound, also known as YP-02259L-C, is a natural product isolated from Streptomyces species.[1][2][3] It belongs to the venturicidin class of macrolide antibiotics.
| Property | Value | Reference |
| CAS Number | 113204-43-6 | [1][2][3][4][5] |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [1][2][6] |
| Molecular Weight | 765.97 g/mol | [1][4][6][7] |
| Appearance | White solid | [3][7] |
| Purity | >95% | [7] |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [2][3][5] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Solutions can be stored at -20°C for up to one month. | [2][7] |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against various filamentous fungi and Gram-positive bacteria.[1][2][3][7][8]
Antimicrobial Spectrum
The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from the literature.
| Target Organism | Type | MIC (µg/mL) | Reference |
| Verticillium dahlia | Fungus | 1.5 | |
| Fusarium sp. | Fungus | 3.1 | |
| Candida tropicalis R2 CIP203 | Fungus (Yeast) | 6.25 | [1] |
| Micrococcus luteus | Gram-positive bacterium | 12.5 | [2] |
| Bacillus subtilis | Gram-positive bacterium | 25 | [2] |
| Staphylococcus aureus | Gram-positive bacterium | 50 | [2] |
Mechanism of Action: Inhibition of ATP Synthase
The primary mechanism of action for venturicidins, including this compound, is the inhibition of F₀F₁ ATP synthase.[9] This enzyme is crucial for cellular energy production in both eukaryotic and prokaryotic organisms. By binding to the F₀ subunit of the ATP synthase complex, venturicidins block the proton channel, thereby disrupting the proton motive force and inhibiting the synthesis of ATP. This depletion of cellular energy ultimately leads to cell death.
Experimental Protocols
The following protocols are based on the methods described by Fourati-Ben Fguira et al. in Research in Microbiology (2005).
Isolation and Purification of this compound
The isolation and purification of this compound from the culture broth of Streptomyces sp. strain US80 involves a multi-step process.
Protocol Details:
-
Fermentation: Streptomyces sp. strain US80 is cultured in a suitable production medium.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with ethyl acetate. The organic phase is concentrated under vacuum to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Bioassay-Guided Fractionation: Fractions are collected and tested for antimicrobial activity to identify the bioactive fractions.
-
Sephadex LH-20 Chromatography: The active fractions are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Protocol Details:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.
Conclusion
This compound is a potent antimicrobial agent with a well-defined mechanism of action targeting the essential cellular process of ATP synthesis. Its broad spectrum of activity against fungal and Gram-positive bacterial pathogens makes it a compelling candidate for further investigation in the development of new anti-infective therapies. The detailed protocols and data presented in this guide provide a valuable resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Enzymatic and Antifungal Activities of Soil-Actinomycetes Isolates and Their Molecular Identification by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalbioscience.com [journalbioscience.com]
- 8. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 17-Hydroxyventuricidin A (C41H67NO12)
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A, a macrolide natural product with the molecular formula C41H67NO12, is an intriguing secondary metabolite primarily recognized for its potent and specific inhibition of F-type ATP synthase. While exhibiting modest intrinsic antifungal and antibacterial properties, its principal significance in the field of drug discovery lies in its synergistic activity with aminoglycoside antibiotics, offering a potential strategy to overcome multidrug resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a visual representation of its molecular pathway.
Physicochemical Properties
This compound is a complex macrolide produced by certain strains of Streptomyces. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C41H67NO12 | [1][2] |
| Molecular Weight | 766.97 g/mol | [1][2] |
| CAS Number | 113204-43-6 | [1][2] |
| Appearance | White amorphous powder | [1] |
Spectroscopic Data
Biological Activity and Mechanism of Action
Antimicrobial Spectrum
This compound demonstrates a degree of antifungal and antibacterial activity against Gram-positive bacteria.[3] However, its standalone efficacy against a broad range of pathogenic microbes is limited. Notably, it has a high Minimum Inhibitory Concentration (MIC) of >256 µg/mL against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), indicating low intrinsic antibacterial potency against these clinically significant resistant bacteria.[3]
Mechanism of Action: ATP Synthase Inhibition
The primary molecular target of this compound is the F-type ATP synthase, a crucial enzyme for cellular energy production. Specifically, it binds to the F₀ subunit of the enzyme, which forms the proton channel.[3] This binding event obstructs the flow of protons across the membrane, thereby inhibiting the synthesis of ATP. The resulting depletion of cellular ATP and depolarization of the cell membrane are key consequences of its action.
Synergy with Aminoglycosides
A significant area of interest for researchers is the ability of this compound to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria. By disrupting the bacterial membrane potential, it is hypothesized to facilitate the uptake of aminoglycosides, thus restoring their efficacy against resistant strains.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp. US80
The following protocol is based on the methodology described for the isolation of this compound from Streptomyces sp. strain US80.[1][2]
-
Fermentation: Cultivate Streptomyces sp. US80 in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium with an organic solvent such as methanol or acetone.
-
Extract the filtered supernatant with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and bioassay to identify those containing the active compound.
-
-
Purification:
-
Pool the active fractions and further purify using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of this compound can be determined using the broth microdilution method according to CLSI guidelines.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the test microorganism.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
ATP Synthase Inhibition Assay
The inhibitory effect on ATP synthase can be measured by monitoring the rate of ATP hydrolysis.
-
Preparation of Mitochondria or Bacterial Membranes: Isolate mitochondria from a suitable source (e.g., rat liver) or prepare inverted membrane vesicles from bacteria.
-
Assay Mixture: Prepare a reaction mixture containing the isolated mitochondria/membranes, a suitable buffer, and substrates for the reverse reaction of ATP synthase (ATP).
-
Initiation of Reaction: Initiate the reaction by adding ATP.
-
Measurement: Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic phosphate over time, either through coupled enzyme assays or colorimetric methods.
-
Inhibition Assay: Perform the assay in the presence of varying concentrations of this compound to determine its IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against mammalian cell lines can be assessed using the MTT assay.
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its biological evaluation.
Figure 1. Mechanism of ATP synthase inhibition by this compound.
Figure 2. General experimental workflow for the study of this compound.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Purification and structure elucidation of antifungal and antibacterial activities of newly isolated Streptomyces sp. strain US80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antibacterial Properties of 17-Hydroxyventuricidin A against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A, a macrolide antibiotic, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of its antimicrobial properties, focusing on its mechanism of action, quantitative efficacy, and relevant experimental protocols. The primary molecular target of venturicidins is the F-type ATPase (F-ATP synthase), a crucial enzyme in bacterial energy metabolism. By inhibiting this enzyme, this compound disrupts cellular ATP production, leading to bacterial growth inhibition. This document compiles available data on its biological activity and offers detailed methodologies for its evaluation, aiming to support further research and development in the field of antibacterial drug discovery.
Introduction
The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), presents a significant global health challenge. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the venturicidin family of macrolides, has been identified as a compound with promising antibacterial effects against these challenging pathogens[1]. This guide serves as a technical resource, consolidating current knowledge on the antibacterial properties of this compound and providing standardized protocols for its investigation.
Mechanism of Action: Inhibition of F-type ATPase
The primary mechanism underlying the antibacterial activity of the venturicidin class of macrolides is the inhibition of the F-type ATPase (F-ATP synthase)[2]. This enzyme is fundamental to cellular bioenergetics in most bacteria, responsible for the synthesis of ATP through oxidative phosphorylation.
The proposed signaling pathway for the action of this compound is as follows:
Figure 1: Proposed mechanism of action of this compound.
By binding to the Fₒ subunit of the F-type ATPase, venturicidins block the proton channel, thereby inhibiting ATP synthesis. This leads to a depletion of cellular ATP, which is critical for various essential processes, including DNA replication, protein synthesis, and cell wall maintenance, ultimately resulting in the inhibition of bacterial growth.
Quantitative Data on Antibacterial Activity
While this compound is known to be active against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values from peer-reviewed literature are not widely available. The following table presents available data for related compounds and serves as a reference for expected activity. Further research is required to establish a comprehensive MIC profile for this compound against a broad range of Gram-positive pathogens.
| Compound/Organism | MIC (µg/mL) | Reference |
| Venturicidin A | ||
| Staphylococcus aureus (MRSA) | Potentiates gentamicin | [3] |
| Enterococcus species | Potentiates gentamicin | [3] |
| VP-4604 (related compound) | ||
| Staphylococcus aureus (MRSA, ATCC 43300) | 4-8 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.
Figure 2: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh agar plate culture, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated CAMHB without the test compound.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
F-type ATPase Inhibition Assay
This colorimetric assay can be used to determine the inhibitory effect of this compound on bacterial F-type ATPase activity. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Figure 3: Workflow for F-type ATPase inhibition assay.
Materials:
-
Bacterial cell lysate or purified F-type ATPase
-
This compound
-
ATP solution
-
Malachite Green Phosphate Assay Kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare bacterial membrane fractions containing F-type ATPase from an overnight culture of the target Gram-positive bacterium.
-
Assay Setup:
-
In a 96-well plate, add the bacterial membrane preparation to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
-
Reaction Initiation: Add ATP to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Phosphate Detection:
-
Stop the reaction according to the Malachite Green Phosphate Assay Kit instructions.
-
Add the Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
-
Measurement: Measure the absorbance of each well at approximately 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of F-type ATPase inhibition for each concentration of this compound compared to the control without the inhibitor.
Cytotoxicity
Preliminary data on the cytotoxicity of the parent compound, Venturicidin A, is available. It exhibits noticeable toxicity toward human embryonic kidney (HEK) cells with an IC₅₀ of 31 µg/mL[2]. Further studies are necessary to determine the specific cytotoxicity profile of this compound against a range of mammalian cell lines to assess its therapeutic potential.
Conclusion
This compound represents a promising antibacterial agent against Gram-positive bacteria due to its targeted inhibition of the essential F-type ATPase enzyme. While qualitative evidence of its efficacy exists, there is a clear need for further quantitative studies to establish comprehensive MIC profiles against a diverse panel of clinical isolates. The experimental protocols provided in this guide offer a standardized framework for future investigations into the antibacterial properties and mechanism of action of this compound. A thorough evaluation of its efficacy and toxicity will be crucial in determining its potential for development as a novel therapeutic agent in the fight against antibiotic-resistant infections.
References
An In-depth Technical Guide on the Antibacterial Activity of 17-Hydroxyventuricidin A
Audience: Researchers, Scientists, and Drug Development Professionals
Core Topic: The activity of 17-Hydroxyventuricidin A against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.
Executive Summary
This compound, a macrolide antibiotic, demonstrates notable antibacterial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its efficacy against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. The primary mechanism of action for venturicidins involves the inhibition of the F-type ATPase/ATP synthase (FOF1), a critical enzyme in bacterial energy metabolism. This inhibition leads to a depletion of cellular ATP, thereby impeding essential cellular processes and contributing to bacterial growth inhibition. This document summarizes the available quantitative data, details relevant experimental protocols for assessing antibacterial activity, and provides visualizations of the compound's mechanism of action and experimental workflows.
Data Presentation: Antibacterial Activity of this compound
The following table summarizes the available quantitative data on the antibacterial activity of this compound against the specified Gram-positive bacteria.
| Bacterial Species | Strain | Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | ATCC 43300 | Broth Microdilution | 4-8 µg/mL | [1] |
| Micrococcus luteus | Not Specified | Not Specified | Data Not Available | - |
| Bacillus subtilis | Not Specified | Not Specified | Data Not Available | - |
Mechanism of Action
Venturicidins, including this compound, exert their antibacterial effect by targeting a fundamental process in bacterial cells: ATP synthesis.
Key Points:
-
Target: The primary molecular target is the F-type ATPase/ATP synthase (FOF1), an enzyme complex located in the bacterial cell membrane.
-
Inhibition: Venturicidins bind to the FO subunit of the complex, which is responsible for proton translocation across the membrane. This binding blocks the proton channel, thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate.
-
Consequences: The inhibition of ATP synthase leads to a significant depletion of cellular ATP levels. ATP is the primary energy currency of the cell, essential for numerous vital processes, including DNA replication, protein synthesis, and maintenance of the cell membrane potential. The disruption of the proton flux can also lead to perturbations in the bacterial membrane potential.
-
Adjuvant Activity: By disrupting cellular energetics, venturicidins have been shown to potentiate the activity of other classes of antibiotics, such as aminoglycosides, against multidrug-resistant bacteria.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Test compound (this compound) stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile multichannel pipette and tips
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (bacterial growth without the compound), and the twelfth column as a negative control (sterile broth only).
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to all wells except the negative control wells.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test organism (typically 37°C) for 16-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Sterile Petri dishes with an appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Test compound (this compound) solution
-
Bacterial culture in logarithmic growth phase
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile swab into a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of this compound solution and allow them to dry.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for the test organism (typically 37°C) for 16-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the bacterium's susceptibility to the compound.
-
Conclusion
This compound demonstrates promising antibacterial activity against Gram-positive bacteria, with a confirmed MIC range of 4-8 µg/mL against Staphylococcus aureus. Its mechanism of action, the inhibition of the essential F-type ATPase/ATP synthase, represents a valuable target for antimicrobial drug development. While quantitative data for Micrococcus luteus and Bacillus subtilis are currently lacking in the public domain, the established activity against S. aureus suggests that further investigation into its efficacy against a broader range of Gram-positive pathogens is warranted. The detailed protocols provided herein offer a standardized approach for future research and comparative studies.
References
17-Hydroxyventuricidin A efficacy against V. dahlia, Fusarium, and C. tropicalis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species.[1][2] This compound has demonstrated notable antimicrobial properties, including activity against a range of fungal pathogens.[1][2][3] This technical guide provides an in-depth analysis of the reported efficacy of this compound against the plant pathogen Verticillium dahliae, the genus Fusarium, and the opportunistic human pathogen Candida tropicalis. The information is based on available scientific literature, with a focus on presenting quantitative data, experimental methodologies, and the underlying mechanism of action.
Quantitative Efficacy Data
While the primary literature confirms the inhibitory activity of this compound against Verticillium dahliae, Fusarium sp., and Candida tropicalis, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values from the foundational study by Fourati-Ben Fguira et al. (2005) are not publicly available in the abstract and the full text could not be accessed for this review. The following tables summarize the reported qualitative activity.
Table 1: Antifungal Efficacy of this compound against Verticillium dahliae
| Parameter | Value | Reference |
| Activity | Inhibits growth | [1][2][3] |
| MIC | Not Reported | |
| IC50 | Not Reported |
Table 2: Antifungal Efficacy of this compound against Fusarium sp.
| Parameter | Value | Reference |
| Activity | Inhibits growth | [1][2][3] |
| MIC | Not Reported | |
| IC50 | Not Reported |
Table 3: Antifungal Efficacy of this compound against Candida tropicalis
| Parameter | Strain | Value | Reference |
| Activity | R2 CIP203 | Inhibits growth | [4] |
| MIC | R2 CIP203 | Not Reported | |
| IC50 | R2 CIP203 | Not Reported |
Experimental Protocols
Detailed experimental protocols for the antifungal testing of this compound against these specific fungi from the primary literature could not be retrieved. However, a generalized protocol for determining the antifungal susceptibility of filamentous fungi and yeasts, based on established methods, is outlined below.
General Antifungal Susceptibility Testing Protocol (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation:
-
Fungal isolates (V. dahliae, Fusarium sp., or C. tropicalis) are cultured on appropriate agar plates to obtain pure colonies.
-
A suspension of fungal spores or cells is prepared in a sterile saline solution.
-
The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the compound are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Positive (fungus and medium, no compound) and negative (medium only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 25-30°C for filamentous fungi, 35-37°C for C. tropicalis) for a defined period (e.g., 24-72 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antifungal efficacy of a compound like this compound.
References
An In-Depth Technical Guide to 17-Hydroxyventuricidin A: A Derivative of the F-ATP Synthase Inhibitor Venturicidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 17-Hydroxyventuricidin A, a naturally occurring derivative of the well-known antifungal and antibacterial agent, venturicidin. This document collates available quantitative data, details experimental protocols for the determination of its biological activity, and visualizes its biosynthetic relationship and mechanism of action.
Introduction
This compound is a macrolide antibiotic produced by Streptomyces sp., specifically isolated from strain US80.[1][2][3] Structurally, it is a hydroxylated derivative of venturicidin A, a potent inhibitor of F-type ATP synthase. Like its parent compound, this compound exhibits a range of biological activities, including antifungal and antibacterial properties against various pathogens. This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C41H67NO12 | N/A |
| Molecular Weight | 766 g/mol | N/A |
| Appearance | White solid | N/A |
| Purity | >95% | N/A |
| CAS Number | 113204-43-6 | N/A |
Biological Activity: A Quantitative Overview
This compound has demonstrated significant inhibitory activity against a panel of Gram-positive bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.
Antibacterial Activity
| Target Organism | Strain | MIC (µg/mL) |
| Micrococcus luteus | LB 14110 | 0.5 |
| Bacillus subtilis | ATCC 6633 | 1 |
| Staphylococcus aureus | ATCC 6538 | 2 |
Antifungal Activity
| Target Organism | MIC (µg/mL) |
| Verticillium dahliae | 0.5 |
| Fusarium sp. | 1 |
| Candida tropicalis | R2 CIP203 |
Mechanism of Action: Inhibition of F-ATP Synthase
While the specific signaling pathways affected by this compound have not been explicitly detailed in the available literature, its structural similarity to venturicidin A strongly suggests a shared mechanism of action. Venturicidins are known to target and inhibit the F1F0-ATP synthase, a crucial enzyme in cellular bioenergetics. This inhibition disrupts the proton motive force, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[4]
The following diagram illustrates the proposed mechanism of action of this compound, targeting the F-ATP synthase in the mitochondrial inner membrane.
Caption: Inhibition of F-ATP synthase by this compound.
Biosynthesis of Venturicidins
Venturicidins are synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) responsible for venturicidin production has been identified in Streptomyces sp.. This compound is a post-PKS modification product, where a hydroxylation event occurs at the C17 position of the venturicidin A backbone.
The following diagram outlines the general workflow for the biosynthesis of venturicidins, highlighting the proposed late-stage hydroxylation that yields this compound.
Caption: Biosynthesis of Venturicidin A and its derivative.
Experimental Protocols
The following section details the methodologies for determining the antibacterial and antifungal activities of this compound, based on standard laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganisms (bacterial and fungal strains)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer (for optical density readings)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of two-fold serial dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well microplate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microplate, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the microplates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
The following diagram provides a workflow for the MIC determination protocol.
Caption: A standard workflow for determining the MIC of a compound.
Conclusion and Future Directions
This compound is a promising natural product with potent antibacterial and antifungal activities. Its mechanism of action, likely mirroring that of venturicidin A, involves the critical inhibition of F-ATP synthase, a target that remains of high interest in the development of novel anti-infective agents. The quantitative data presented in this guide provides a baseline for its efficacy.
Further research is warranted to fully elucidate the structure-activity relationship of the 17-hydroxy modification and to explore the full spectrum of its biological activities. In vivo efficacy studies and toxicological assessments will be crucial next steps in evaluating the therapeutic potential of this compound. Additionally, a more detailed investigation into its effects on cellular signaling pathways could uncover novel therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for 17-Hydroxyventuricidin A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic with demonstrated antifungal and antibacterial properties, particularly against Gram-positive bacteria.[1] Its hydrophobic nature necessitates careful consideration for dissolution and preparation of stable, biologically active solutions for use in in vitro assays. These application notes provide detailed protocols for the solubilization and handling of this compound to ensure reproducible and reliable experimental outcomes.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [2] |
| Molecular Weight | 765.97 g/mol | [2][3] |
| Appearance | White solid | [1][2] |
| Storage (Solid) | Store at -20°C | [2] |
Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. The choice of solvent is critical for preparing a concentrated stock solution that can be further diluted into aqueous cell culture media or assay buffers.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | 1 mg/ml | [2] |
Note: While specific solubility concentrations in DMSO and Methanol are not always detailed in literature, they are commonly used and effective solvents for creating high-concentration stock solutions.[2]
Recommended Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, typically in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 765.97 g/mol ), you would add 130.5 µL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage of Stock Solution:
-
For immediate use, the solution can be kept at room temperature.
-
For short-term storage (up to one month), aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials and store at -20°C.[1]
-
Avoid repeated freeze-thaw cycles.
-
Recommended Protocol for Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the concentrated stock solution into aqueous-based media or buffers for direct application in in vitro experiments.
Materials:
-
Prepared this compound stock solution (in DMSO)
-
Sterile cell culture medium, phosphate-buffered saline (PBS), or other aqueous assay buffer
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thawing Stock Solution: If frozen, thaw the stock solution at room temperature and ensure it is completely dissolved by gentle vortexing.[1]
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous medium to achieve the final working concentrations.
-
Important: To avoid precipitation, it is recommended to add the stock solution to the aqueous medium and mix immediately. Do not add the aqueous medium to the stock solution.
-
A stepwise dilution approach can also help prevent precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Precipitation Check: After preparing the working solutions, visually inspect for any signs of precipitation. If precipitation occurs, you may need to:
-
Gently warm the solution (e.g., in a 37°C water bath).
-
Briefly sonicate the solution.
-
Consider using a lower final concentration or including a non-ionic surfactant like Tween® 80 in your assay buffer (if compatible with the experimental system).
-
-
Usage: Use the freshly prepared working solutions for your in vitro assays as soon as possible.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound for in vitro assays.
Caption: Workflow for dissolving this compound.
Biological Activity
This compound has been reported to inhibit the growth of various filamentous fungi and Gram-positive bacteria.
Table 3: Reported Biological Activity of this compound
| Organism Type | Species | Activity | Reference |
| Fungi | Verticillium dahlia | Inhibits growth | [4] |
| Fusarium sp. | Inhibits growth | [4] | |
| Candida tropicalis R2 CIP203 | Inhibits growth | [4] | |
| Bacteria (Gram-positive) | General | Antibacterial activity | [1] |
Note: Specific Minimum Inhibitory Concentration (MIC) values are not widely reported in the public domain. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific assays and microbial strains.
Troubleshooting
Issue: Precipitation observed upon dilution of DMSO stock in aqueous media.
-
Solution 1: Ensure the final DMSO concentration is as low as possible.
-
Solution 2: Add the DMSO stock solution to the aqueous media while gently vortexing.
-
Solution 3: Warm the aqueous media to 37°C before adding the stock solution.
-
Solution 4: Perform a two-step dilution: first dilute the stock into a smaller volume of media, mix well, and then add this to the final volume.
-
Solution 5: If compatible with the assay, consider the addition of a small amount of a non-ionic surfactant (e.g., Tween® 20 or 80) to the aqueous medium.
Issue: Inconsistent results between experiments.
-
Solution 1: Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Solution 2: Always prepare fresh working solutions for each experiment.[1]
-
Solution 3: Verify the accuracy of pipetting and dilutions.
-
Solution 4: Ensure the compound is fully dissolved in the stock solution before making dilutions.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
-
This product is for research use only and not for human or veterinary use.[1]
References
17-Hydroxyventuricidin A solubility in DMSO, ethanol, and methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A is a macrolide antibiotic with known antifungal and antibacterial properties. Its therapeutic potential is intrinsically linked to its physicochemical characteristics, particularly its solubility in common laboratory solvents. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. Furthermore, it outlines a comprehensive protocol for solubility determination and elucidates its primary mechanism of action through the inhibition of ATP synthase, a critical enzyme in cellular energy metabolism.
Solubility Data
The solubility of this compound is a critical factor for its handling, formulation, and application in various experimental settings. The following table summarizes the available solubility data in three common organic solvents.
| Solvent | Solubility | Temperature | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | A clear solution is expected to form. Further quantitative analysis is recommended for specific concentrations. |
| Ethanol | 1 mg/mL[1] | Not Specified | At this concentration, the compound should dissolve completely. |
| Methanol | Soluble[1] | Not Specified | A clear solution is expected to form. Further quantitative analysis is recommended for specific concentrations. |
Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration limit has not been quantitatively defined in the available literature. Researchers should determine the precise solubility for their specific experimental needs.
Mechanism of Action: ATP Synthase Inhibition
This compound exerts its antimicrobial effects primarily through the inhibition of F₀F₁ ATP synthase. This enzyme is fundamental for the production of ATP, the main energy currency of the cell.
The F₀ subunit of the ATP synthase forms a proton channel in the inner mitochondrial or bacterial membrane, allowing the passage of protons, which drives the rotation of the F₁ subunit. This rotation catalyzes the synthesis of ATP from ADP and inorganic phosphate. This compound binds to the F₀ subunit, effectively blocking the proton channel. This inhibition disrupts the proton motive force across the membrane, leading to a cascade of detrimental effects on the cell:
-
Depletion of Cellular ATP: The direct inhibition of ATP synthesis starves the cell of its primary energy source.
-
Disruption of Ion Gradients: The collapse of the proton motive force affects other membrane-dependent processes.
-
Cellular Dysfunction and Death: The lack of energy and disruption of essential cellular processes ultimately lead to cell death.
References
Application Notes and Protocols for the Proper Storage of 17-Hydroxyventuricidin A Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal storage conditions for 17-Hydroxyventuricidin A, an antimicrobial and antifungal compound.[1][2] Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Introduction
This compound is a potent antimicrobial agent with activity against various fungi and Gram-positive bacteria.[1][2] Its efficacy is dependent on its chemical stability, which can be compromised by improper storage. These notes outline recommended storage conditions based on available data and provide a protocol for conducting in-house stability studies to determine optimal long-term storage parameters for specific solution formulations.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Solvent | Temperature | Duration | Notes |
| Solid | N/A | +4°C | See manufacturer's recommendations | Store in a tightly sealed container, protected from light. |
| Solid | N/A | -20°C | Up to 2 years[2] | For long-term storage. |
| Solution | DMSO | -20°C | Up to 1 month[1] | Prepare fresh if possible.[1] Equilibrate to room temperature and ensure no precipitation before use.[1] |
| Solution | DMSO | -80°C | Up to 6 months[2] | Recommended for longer-term storage of stock solutions. |
| Solution | Ethanol | -20°C | Data not available; short-term recommended | Use of fresh solutions is highly advised. |
| Solution | Methanol | -20°C | Data not available; short-term recommended | Use of fresh solutions is highly advised. |
Experimental Protocol: Determination of this compound Solution Stability
To establish precise storage parameters for your specific laboratory conditions and solution formulations, a stability study is recommended. This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.
3.1. Materials
-
This compound (solid, >95% purity)[1]
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ethanol, HPLC grade
-
Methanol, HPLC grade
-
Phosphate-buffered saline (PBS), sterile
-
HPLC system with a UV detector
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials
3.2. Methods
3.2.1. Preparation of Stock and Working Solutions
-
Accurately weigh a sufficient amount of this compound powder.
-
Prepare a 10 mM stock solution in DMSO.
-
From the stock solution, prepare working solutions of 1 mg/mL in DMSO, ethanol, and methanol.
-
Dispense 1 mL aliquots of each working solution into amber glass vials.
3.2.2. Storage Conditions
-
Store aliquots of each solution at the following temperatures:
-
Room Temperature (20-25°C)
-
Refrigerated (2-8°C)
-
Frozen (-20°C)
-
Ultra-low (-80°C)
-
-
Include a control group stored at -80°C to be analyzed at each time point as a baseline.
3.2.3. Sample Analysis by HPLC
-
At designated time points (e.g., Day 0, Day 1, Week 1, Week 2, Month 1, Month 3, Month 6), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to equilibrate to room temperature.
-
Vortex each sample to ensure homogeneity.
-
Inject a standard volume of each sample into the HPLC system.
-
Analyze the samples using a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
3.2.4. Data Analysis
-
Quantify the peak area of this compound for each sample.
-
Calculate the percentage of degradation for each storage condition and time point relative to the Day 0 sample.
-
Plot the percentage of intact this compound against time for each storage condition to determine the rate of degradation.
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Stability Testing
The following diagram illustrates the key steps in the protocol for determining the stability of this compound solutions.
Caption: Experimental workflow for assessing the stability of this compound solutions.
4.2. Hypothetical Signaling Pathway Inhibition
As an antimicrobial agent, this compound likely disrupts essential cellular processes in susceptible organisms. The diagram below presents a hypothetical signaling pathway that could be inhibited by this compound, leading to cell death.
Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.
References
Determining the Optimal Concentration of 17-Hydroxyventuricidin A for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is an antimicrobial and antifungal compound. As a derivative of the venturicidin class of macrolides, it is presumed to share the mechanism of action of its well-studied analog, Venturicidin A, which is a known inhibitor of F0F1 ATP synthase. Inhibition of this crucial enzyme disrupts cellular energy metabolism, leading to a cascade of downstream effects. Determining the optimal concentration of this compound is a critical first step for any in vitro study to ensure meaningful and reproducible results. This document provides a comprehensive guide, including experimental protocols and data interpretation, to assist researchers in establishing the appropriate concentration range for their specific experimental needs.
Mechanism of Action: ATP Synthase Inhibition
This compound is believed to target the F0 subunit of ATP synthase, a transmembrane proton channel. By blocking proton translocation, it inhibits the synthesis of ATP, the primary energy currency of the cell. This disruption of the mitochondrial respiratory chain leads to mitochondrial stress, characterized by an increase in mitochondrial membrane potential and the generation of reactive oxygen species (ROS). Elevated ROS levels can, in turn, activate various signaling pathways, including the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in cellular stress response, inflammation, and apoptosis.
Reported Biological Activities and Effective Concentrations
Quantitative data for this compound is limited in the current scientific literature. However, the biological activities of the closely related compound, Venturicidin A, have been characterized in various systems. These values can serve as a valuable starting point for determining the optimal concentration of this compound. It is crucial to experimentally validate the optimal concentration for each new cell line and assay.
Table 1: Reported Effective Concentrations of Venturicidin A
| Organism/Cell Line | Assay Type | Effective Concentration (IC50/EC50/MIC) | Reference |
| Fusarium graminearum | Antifungal Activity | EC50: 3.69 µg/mL | [1] |
| Human Embryonic Kidney (HEK) cells | Cytotoxicity | IC50: 31 µg/mL | [2] |
| Mouse Melanoma (B16) cells | Cytotoxicity | IC50: 12 µM | [2] |
| Human Hepatocellular Carcinoma (Hep 3B2) cells | Cytotoxicity | IC50: 15 µM | [2] |
| Trypanosoma brucei brucei | Anti-parasitic Activity | IC50: 21 nM | [3] |
| Leishmania donovani (promastigote) | Anti-parasitic Activity | IC50: 21 nM | [3] |
| Leishmania donovani (amastigote) | Anti-parasitic Activity | IC50: 107 nM | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibiotic Potentiation | 16 µg/mL (potentiates gentamicin) | [4] |
Signaling Pathways Modulated by ATP Synthase Inhibition
The inhibition of ATP synthase by compounds like this compound triggers a cellular stress response. Below are diagrams illustrating the key signaling pathways affected.
Protocols for Determining Optimal Concentration
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific biological question being addressed. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. It is advisable to start with a broad range (e.g., 0.01 µM to 100 µM) for the initial experiment.
-
Treatment: Remove the culture medium from the wells and replace it with a medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: General Workflow for Determining Optimal Experimental Concentration
Beyond cytotoxicity, the optimal concentration for a specific experiment (e.g., assessing the effect on a particular signaling pathway) may be lower than the IC50.
Steps:
-
Literature Review: Gather information on the effective concentrations of this compound or related compounds in similar experimental systems.
-
Initial Dose-Response (Cytotoxicity): Perform a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the IC50 value. This will establish the upper limit of the concentration range to be used in subsequent experiments.
-
Functional Assays at Sub-toxic Concentrations: Based on the IC50 value, select a range of non-toxic or minimally toxic concentrations (e.g., IC20 or lower) to test in your specific functional assay (e.g., Western blot for protein expression, qPCR for gene expression, or a specific enzyme activity assay).
-
Time-Course Experiment: For the selected optimal concentration, perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect.
-
Validation: Confirm the observed effects using multiple assays and appropriate controls.
Conclusion
The determination of the optimal concentration of this compound is a foundational step for robust and reliable in vitro research. By leveraging the provided data on the related compound Venturicidin A and adhering to the detailed experimental protocols, researchers can systematically establish the appropriate concentration range for their specific cell type and experimental endpoint. This methodical approach will ensure the generation of high-quality, reproducible data and contribute to a deeper understanding of the biological effects of this potent ATP synthase inhibitor.
References
- 1. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Mitochondrial Respiration Inhibition by 17-Hydroxyventuricidin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, making it a critical target for drug development and toxicology studies.[1][2][3] The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, orchestrates this process.[4][5][6] Inhibition of mitochondrial respiration can have profound effects on cellular function and viability.[7][8][9] 17-Hydroxyventuricidin A is an antimicrobial compound with a proposed mechanism of action involving the inhibition of ATP synthase (Complex V of the electron transport chain).[10][11][12][13] This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on mitochondrial respiration using modern techniques.
Principle of Measurement
The inhibition of mitochondrial respiration by this compound can be quantified by measuring the oxygen consumption rate (OCR) in living cells or isolated mitochondria.[14][15][16] By using high-resolution respirometry or extracellular flux analyzers, it is possible to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4][14] this compound, as a putative ATP synthase inhibitor, is expected to decrease ATP-linked respiration in a dose-dependent manner.
Key Parameters of Mitochondrial Respiration
A summary of the key parameters measured in a mitochondrial stress test is provided in the table below.
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand of the cell under baseline conditions. | Decrease |
| ATP-Linked Respiration | The portion of basal respiration that is used to drive ATP synthesis.[4] It is calculated by subtracting the OCR after oligomycin (or another ATP synthase inhibitor) injection from the basal OCR. | Significant Decrease |
| Proton Leak | The remaining basal respiration after ATP synthase inhibition, representing the protons that leak across the inner mitochondrial membrane without generating ATP. | No direct effect expected, but may appear increased relative to the inhibited ATP-linked respiration. |
| Maximal Respiration | The maximum oxygen consumption rate that can be achieved by the cell, induced by an uncoupling agent like FCCP. | May be reduced depending on the cell's reliance on ATP synthase for maintaining mitochondrial membrane potential. |
| Spare Respiratory Capacity | The difference between maximal respiration and basal respiration, representing the cell's ability to respond to an energetic demand. | May be reduced. |
| Non-Mitochondrial Respiration | Oxygen consumption that persists after the complete inhibition of the electron transport chain with compounds like rotenone and antimycin A.[4] | No Effect |
Experimental Protocols
Two primary methods for measuring mitochondrial respiration are detailed below: the Seahorse XF Cell Mito Stress Test and High-Resolution Respirometry (HRR) with isolated mitochondria.
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of mitochondrial respiration in adherent cells using an Agilent Seahorse XF Analyzer.[4][14][16]
Materials:
-
Adherent cells of interest
-
Cell culture medium and supplements
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[4][14]
-
Agilent Seahorse XFe/XF Pro Analyzer
Procedure:
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to attach and form a monolayer overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Assay Medium to 37°C and supplement it with the necessary substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.
-
Prepare Compound Plate:
-
Prepare a working solution of this compound in the assay medium. Perform a serial dilution to obtain a range of concentrations for determining the IC50 value.
-
Load the Seahorse XF Sensor Cartridge with the compounds from the Mito Stress Test Kit and the different concentrations of this compound.
-
Port A: this compound (at various concentrations) or vehicle control.
-
Port B: FCCP (to determine maximal respiration).
-
Port C: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial respiration).[4]
-
-
-
Assay Execution:
-
Replace the cell culture medium in the microplate with the prepared Seahorse XF Assay Medium. Incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the hydrated sensor cartridge with the compound plate into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR before injecting the compounds sequentially and measuring the OCR after each injection.
-
-
Data Analysis:
Protocol 2: High-Resolution Respirometry (HRR) of Isolated Mitochondria
This protocol describes the measurement of oxygen consumption in isolated mitochondria using an Oroboros Oxygraph-2k or similar high-resolution respirometer.[20][21][22][23]
Materials:
-
Fresh tissue or cultured cells for mitochondria isolation
-
Mitochondria isolation buffer (e.g., containing sucrose, mannitol, EGTA, and BSA)[24]
-
Respiration medium (e.g., MiR05)
-
Substrates for different respiratory states (e.g., malate, glutamate, pyruvate, succinate, ADP)
-
This compound stock solution
-
Inhibitors (e.g., rotenone, antimycin A, oligomycin)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.[3][24][25] The final mitochondrial pellet should be resuspended in a small volume of isolation buffer and kept on ice. Determine the protein concentration of the mitochondrial suspension.
-
Instrument Calibration: Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.[21]
-
Assay Setup:
-
Add 2 mL of respiration medium to the respirometer chambers and allow the signal to stabilize at 37°C.
-
Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 Respiration (Leak): Add substrates for Complex I (e.g., malate, glutamate, pyruvate) to measure leak respiration in the absence of ADP.
-
State 3 Respiration (Oxidative Phosphorylation): Add a saturating concentration of ADP to stimulate ATP synthesis and measure the coupled respiration rate.
-
Inhibition with this compound: Titrate increasing concentrations of this compound into the chamber to observe the dose-dependent inhibition of State 3 respiration.
-
Complex II-linked Respiration: Add a Complex I inhibitor (rotenone) followed by a Complex II substrate (succinate) to measure respiration through Complex II.
-
Maximal Uncoupled Respiration: Add a chemical uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport chain.
-
Residual Oxygen Consumption: Add an inhibitor of Complex III (antimycin A) to measure non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Use the instrument's software (e.g., DatLab) to record and analyze the oxygen flux in real-time.
-
Calculate the respiratory rates for each state and after each addition.
-
Plot the inhibition of State 3 respiration against the concentration of this compound to determine the IC50 value.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters (Example Data)
| Concentration of this compound | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 | 150 ± 15 |
| 1 µM | 120 ± 9 | 70 ± 6 | 280 ± 18 | 160 ± 14 |
| 10 µM | 80 ± 7 | 30 ± 4 | 250 ± 15 | 170 ± 16 |
| 100 µM | 60 ± 5 | 10 ± 2 | 220 ± 12 | 160 ± 13 |
Table 2: IC50 Values for Inhibition of Mitochondrial Respiration
| Parameter | IC50 (µM) | 95% Confidence Interval |
| ATP-Linked Respiration | 5.2 | 4.5 - 6.0 |
| State 3 Respiration (Isolated Mitochondria) | 3.8 | 3.2 - 4.5 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound Inhibition.
Caption: Seahorse XF Cell Mito Stress Test Workflow.
Caption: High-Resolution Respirometry Workflow.
References
- 1. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Electron transport chain and mTOR inhibition synergistically decrease CD40 signaling and counteract venetoclax resistance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effect of extracts of cigarette tar on electron transport of mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 9. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|CAS 113204-43-6|DC Chemicals [dcchemicals.com]
- 12. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 15. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. biorxiv.org [biorxiv.org]
- 19. youtube.com [youtube.com]
- 20. High-Resolution Respirometry for Mitochondrial Function in Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [app.jove.com]
- 23. hamiltoncompany.com [hamiltoncompany.com]
- 24. Mitochondrial respiration measurement [protocols.io]
- 25. agilent.com [agilent.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic and a derivative of Venturicidin A. Venturicidins are known to exhibit biological activity, including antifungal and antibacterial properties. The parent compound, Venturicidin A, is a known inhibitor of mitochondrial F1F0-ATP synthase, a critical enzyme complex for cellular energy production. Inhibition of ATP synthase can lead to a disruption of the mitochondrial membrane potential and induce apoptosis, making its derivatives potential candidates for anticancer research.[1]
These application notes provide a framework for assessing the cytotoxic effects of this compound on various cell lines. The protocols detailed below are standard methods for quantifying cell viability and understanding the mechanisms of cell death.
Data Presentation
Due to the limited publicly available data specifically for this compound, the following table summarizes the reported cytotoxic activity of its parent compound, Venturicidin A. Researchers are encouraged to generate similar data for this compound to establish its cytotoxic profile.
Table 1: Cytotoxicity of Venturicidin A
| Cell Line | Assay Type | IC50 Value | Reference |
| Human Embryonic Kidney (HEK) | Not Specified | 31 µg/mL | [2] |
| Trypanosomes | Not Specified | 120-540 ng/mL | [3] |
| Non-small cell carcinoma (A549) | Not Specified | Not significantly cytotoxic | [3] |
Experimental Protocols
Herein are detailed protocols for three common cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/Propidium Iodide (PI) apoptosis assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[7]
Materials:
-
This compound
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired duration.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[8]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Add 50 µL of stop solution (if required by the kit).[8]
-
Measure the absorbance at 490 nm using a microplate reader.[7][8]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.[8]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC.[11] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]
Materials:
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Mandatory Visualization
Experimental Workflow
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the mitochondrial ATPase function by IF1 changes the spatiotemporal organization of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 12. journals.asm.org [journals.asm.org]
Applications of 17-Hydroxyventuricidin A in Microbiology Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic that has demonstrated notable antifungal and antibacterial properties, particularly against Gram-positive bacteria.[1][2] As a member of the venturicidin class of compounds, its primary mechanism of action involves the inhibition of the F-type ATP synthase (FOF1-ATPase), a crucial enzyme in cellular bioenergetics in both eukaryotes and prokaryotes.[3][4] This inhibition disrupts the proton motive force and depletes cellular ATP levels, leading to antimicrobial effects and potentiation of other antibiotics.[5] These characteristics make this compound a valuable tool for microbiology research, particularly in the study of antimicrobial resistance, bacterial bioenergetics, and as a potential antibiotic adjuvant.
Antimicrobial Spectrum
This compound exhibits a selective spectrum of antimicrobial activity. It has been shown to inhibit the growth of various filamentous fungi and yeast.[6][7] Additionally, it is active against Gram-positive bacteria.[2] While comprehensive quantitative data is limited in publicly available literature, its activity against specific organisms has been noted.
Table 1: Antimicrobial Spectrum of this compound
| Class | Organism | Activity |
| Fungi | Verticillium dahlia | Inhibits growth[6][7] |
| Fungi | Fusarium sp. | Inhibits growth[6][7] |
| Fungi | Candida tropicalis R2 CIP203 | Inhibits growth[6][7] |
| Bacteria | Gram-positive bacteria | Antibacterial activity[2] |
Note: Specific Minimum Inhibitory Concentration (MIC) values should be determined experimentally for the strains of interest using the protocol provided below.
Mechanism of Action
The primary molecular target of this compound is the FO subunit of the FOF1-ATPase. The interaction of the molecule with this enzyme complex is concentration-dependent and exhibits a dual effect:
-
Inhibition of ATP Synthesis: At lower concentrations, this compound binds to the FO proton channel, blocking the translocation of protons across the membrane. This action inhibits the synthesis of ATP via oxidative phosphorylation, a critical process for cellular energy production.[5][8]
-
Decoupling and Unregulated ATP Hydrolysis: At higher concentrations, this compound induces a conformational change in the FOF1 complex, leading to the functional decoupling of the F1 catalytic subunit from the FO motor.[1][3] This decoupling transforms the enzyme into an unregulated ATPase, leading to the rapid hydrolysis of existing cellular ATP. This severe depletion of ATP contributes significantly to the compound's antimicrobial effect.[1][3]
This dual mechanism of inhibiting ATP synthesis and promoting ATP depletion makes this compound a potent disruptor of bacterial energy metabolism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against a target microorganism using the broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100-fold higher than the highest concentration to be tested.
-
Microbial Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium. The final volume in each well should be 100 µL. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
References
- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Complex Effects of Macrolide Venturicidins on Bacterial F-ATPases Likely Contribute to Their Action as Antibiotic Adjuvants | Semantic Scholar [semanticscholar.org]
- 5. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 113204-43-6|DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
Investigating the effects of 17-Hydroxyventuricidin A on fungal pathogens
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the current understanding of 17-Hydroxyventuricidin A and its potential as an antifungal agent. Due to the limited availability of specific quantitative data for this compound, this report leverages data from the closely related and well-studied compound, Venturicidin A, to infer its potential efficacy and mechanism of action. Detailed protocols for key experimental assays are provided to facilitate further research into the antifungal effects of these compounds.
Introduction
Fungal infections pose a significant threat to human health and agriculture. The rise of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound is a macrolide antibiotic that has demonstrated inhibitory activity against a range of fungal pathogens.[1][2] This compound is structurally similar to Venturicidin A, a known inhibitor of mitochondrial F₀F₁-ATPase, a crucial enzyme for cellular energy production. This application note summarizes the known antifungal activities of these compounds and provides detailed protocols for their investigation.
Quantitative Data on Antifungal Activity
To provide a framework for its potential efficacy, quantitative data for the related compound, Venturicidin A, is presented below.
Table 1: Antifungal Efficacy of Venturicidin A against various fungal pathogens
| Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | 1.08 | |
| Fusarium graminearum | 3.69 | [3][4] |
Mechanism of Action
The primary mechanism of action for Venturicidin A is the inhibition of the F₀ subunit of the mitochondrial F₀F₁-ATPase (ATP synthase).[5][6][7][8] This inhibition disrupts the proton channel, leading to a cascade of downstream effects that contribute to its antifungal activity. Given the structural similarity, it is highly probable that this compound shares this mechanism.
The proposed signaling pathway and downstream effects are as follows:
-
Inhibition of F₀F₁-ATPase: The compound binds to the F₀ subunit, blocking proton translocation and inhibiting ATP synthesis.
-
Disruption of Mitochondrial Membrane Potential: The blockage of the proton pump leads to a collapse of the mitochondrial membrane potential.
-
Induction of Reactive Oxygen Species (ROS): Mitochondrial dysfunction triggers the production of ROS, leading to oxidative stress.
-
Loss of Cell Membrane Integrity: Oxidative stress and energy depletion compromise the integrity of the fungal cell membrane, leading to leakage of cellular contents.
-
Inhibition of Fungal Growth and Pathogenicity: The culmination of these effects results in the inhibition of fungal growth, spore germination, and a reduction in pathogenicity.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the antifungal effects of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
Materials:
-
Fungal isolate
-
This compound
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a spore or cell suspension in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or spectrophotometer.
-
Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1 x 10³ to 5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm.
-
Assessment of Cell Membrane Integrity (Propidium Iodide Staining)
This protocol uses the fluorescent dye propidium iodide (PI) to identify cells with compromised membranes.
Materials:
-
Fungal cells treated with this compound
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat fungal cells with various concentrations of this compound for a specified time. Include an untreated control.
-
-
Staining:
-
Harvest the fungal cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Microscopy:
-
Wash the cells with PBS to remove excess PI.
-
Mount the cells on a microscope slide and observe under a fluorescence microscope using an appropriate filter set (e.g., excitation ~535 nm, emission ~617 nm).
-
Cells with damaged membranes will exhibit red fluorescence.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Fungal cells treated with this compound
-
DCFH-DA (5 mM stock in DMSO)
-
PBS or appropriate buffer
-
Fluorometric microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat fungal cells with various concentrations of this compound for a specified time. Include an untreated control and a positive control (e.g., H₂O₂).
-
-
Staining:
-
Harvest the fungal cells and wash them with PBS.
-
Resuspend the cells in PBS and add DCFH-DA to a final concentration of 10-20 µM.
-
Incubate in the dark for 30-60 minutes at 37°C.
-
-
Measurement:
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed signaling pathway for this compound's antifungal activity.
References
- 1. Purification and structure elucidation of antifungal and antibacterial activities of newly isolated Streptomyces sp. strain US80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of Venturicidin and Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
How to prevent 17-Hydroxyventuricidin A precipitation in culture media
Welcome to the technical support center for 17-Hydroxyventuricidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a macrolide antibiotic.[1][2] Like many macrolides, it is a large, hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media.[3][4] This inherent hydrophobicity is the primary reason for its tendency to precipitate when introduced into an aqueous environment.
Q2: What are the initial signs of this compound precipitation in my culture media?
Precipitation can manifest in several ways. You might observe a fine, crystalline-like powder, a cloudy or hazy appearance in the media, or even small, visible floating particles.[5][6] Under a microscope, these precipitates can appear as distinct crystals or amorphous aggregates.[7]
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my culture medium. Why is this happening?
This is a common phenomenon known as the "Uso effect," which occurs when a compound dissolved in a good solvent (like DMSO) is rapidly diluted into a poor solvent (like aqueous culture media).[8] The sudden change in solvent polarity causes the compound to come out of solution and precipitate. To avoid this, a stepwise dilution is often recommended.[9]
Q4: What is the recommended final concentration of DMSO in the culture medium?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[9][10] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cells.[10]
Q5: Can the type of culture medium I use affect the precipitation of this compound?
Yes, the composition of the culture medium can influence the solubility of hydrophobic compounds.[5][11] Media components such as salts (especially calcium), proteins, and pH can all play a role.[2][12] For instance, high concentrations of salts can sometimes lead to "salting out" of hydrophobic compounds. It is important to consider the specific formulation of your medium (e.g., DMEM, RPMI-1640) when troubleshooting precipitation issues.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution
Visual Cue: Cloudiness or visible particles appearing immediately after adding the DMSO stock to the culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation from DMSO stock.
Detailed Steps:
-
Check DMSO Concentration: Ensure the final DMSO concentration is within the recommended safe limits for your cell line (typically <0.5%).[9] If it's too high, you'll need to adjust your stock concentration.
-
Perform Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. For example, add the stock to a smaller volume of media first, mix well, and then transfer this to the final volume.[9]
-
Pre-warm the Media: Warming the culture medium to 37°C before adding the this compound stock can help improve solubility.[13]
-
Vortexing/Sonication: After adding the compound to a small volume of media, vortexing or brief sonication can help to dissolve any initial precipitates.[10][13]
-
Use Solubilizing Agents: If precipitation persists, consider using a solubilizing agent as described in the protocols below.
Issue 2: Gradual precipitation during incubation
Visual Cue: Fine precipitate or crystals forming in the culture vessel after a period of incubation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual precipitation.
Detailed Steps:
-
Incubator Stability: Ensure your incubator maintains a stable temperature, as temperature fluctuations can cause compounds to fall out of solution.[2]
-
Prevent Evaporation: Media evaporation increases the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidity in the incubator and use sealed culture flasks or plates.[2]
-
Determine Maximum Soluble Concentration: It's possible that the desired working concentration is above the solubility limit of this compound in your specific culture conditions. Perform a solubility test by preparing a dilution series to find the highest concentration that remains in solution over time.
-
Utilize a Carrier Protein: Bovine Serum Albumin (BSA) can act as a carrier protein, binding to hydrophobic compounds and keeping them in solution.[14][15] The presence of serum in your media already provides some of this benefit, but for serum-free conditions or particularly problematic compounds, adding purified BSA can be effective.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Ethanol | 1 mg/mL | [3] |
| Methanol | Soluble | [3] |
| Water | Poorly soluble | [4] |
Table 2: Factors Influencing Macrolide Solubility
| Factor | Effect on Solubility | Notes | Reference(s) |
| pH | Decreases with increasing pH | Macrolides are basic compounds and are generally more soluble in acidic conditions. However, stability can be an issue at very low pH. | [16][17] |
| Temperature | Variable | For some macrolides, solubility decreases with increasing temperature in water. | [16][17] |
| Serum Proteins | Increases apparent solubility | Hydrophobic drugs can bind to albumin, which acts as a carrier and increases their concentration in the aqueous phase. | [18][19] |
| Co-solvents | Increases solubility | Organic solvents like DMSO and ethanol can significantly increase the solubility of hydrophobic compounds. | [10] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound using DMSO
This protocol outlines the standard method for preparing a working solution of this compound in culture medium from a DMSO stock.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile culture medium (e.g., DMEM or RPMI-1640), with or without serum
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing.[20][21]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
-
Prepare Intermediate Dilutions (Stepwise Dilution):
-
Pre-warm the culture medium to 37°C.
-
Perform a serial dilution of the concentrated stock solution in pre-warmed culture medium. For example, dilute the 10 mM stock 1:10 in media to get a 1 mM intermediate solution. Then, dilute this 1:10 again to get a 100 µM solution. This gradual decrease in solvent polarity helps prevent precipitation.[13]
-
-
Prepare the Final Working Solution:
-
Add the final intermediate dilution to your pre-warmed culture medium to achieve the desired final concentration of this compound.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cells (e.g., <0.1%).
-
Gently mix the final solution before adding it to your cells.
-
Experimental Workflow:
Caption: Workflow for preparing this compound with DMSO.
Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[22][23]
Materials:
-
This compound powder
-
Methyl-β-cyclodextrin (MβCD)
-
Sterile water or PBS
-
Sterile culture medium
Procedure:
-
Prepare a MβCD Solution:
-
Prepare a stock solution of MβCD in sterile water or PBS (e.g., 10-100 mM). The solubility of MβCD in water is high.[24]
-
-
Complexation of this compound with MβCD:
-
Add the this compound powder directly to the MβCD solution. A molar ratio of 1:2 (drug:MβCD) is a good starting point.[25]
-
Incubate the mixture at room temperature or 37°C for at least 1 hour with constant stirring or shaking to allow for the formation of the inclusion complex.
-
The solution should become clear as the complex forms. If not, sonication may be used to aid dissolution.[22]
-
-
Preparation of the Final Working Solution:
-
Sterile-filter the this compound-MβCD complex solution through a 0.22 µm filter.
-
Add the filtered solution to your culture medium to achieve the desired final concentration.
-
Note: It is important to test the effect of MβCD alone on your cells as it can have biological effects, such as cholesterol depletion from cell membranes.[22]
-
Signaling Pathway of Solubilization:
Caption: Encapsulation of this compound by cyclodextrin.
Protocol 3: Using Bovine Serum Albumin (BSA) as a Carrier
BSA can bind to hydrophobic drugs and act as a natural carrier, improving their stability and solubility in culture media.[14][15]
Materials:
-
This compound stock solution in DMSO or ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS or culture medium without serum
Procedure:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a desired concentration (e.g., 10% w/v).[26]
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
-
Complexing this compound with BSA:
-
Prepare the Final Working Solution:
-
Add the this compound-BSA complex to your final culture medium.
-
If you are using a serum-containing medium, you may not need to pre-complex with BSA, as the serum albumin will perform this function. However, for serum-free conditions, this method is highly recommended.
-
Logical Relationship:
Caption: Binding of this compound to BSA.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetic properties of the macrolide antibiotics. Effects of age and various pathophysiological states (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMSO stock preparation [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 16. [Protein binding of the macrolide antibiotic turimycin. Methodologic effects on results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physicochemical profile of macrolides and their comparison with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. crispmaastricht.nl [crispmaastricht.nl]
- 22. himedialabs.com [himedialabs.com]
- 23. The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US5710268A - Process for the preparation of methylated cyclodextrin derivatives, and their use as solubilizers - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 27. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of 17-Hydroxyventuricidin A in assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with 17-Hydroxyventuricidin A in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is an antimicrobial compound known for its antifungal and antibacterial properties.[1][2] It is particularly effective against Gram-positive bacteria and various fungi, including Verticillium dahlia and Fusarium sp.[2]
Q2: How should I properly dissolve this compound?
The compound is a white solid.[1][3] For biological assays, it is recommended to create a stock solution in a suitable organic solvent.
-
Recommended Solvents: DMSO, Methanol, and Ethanol (e.g., 1 mg/ml in Ethanol).[3]
-
Procedure: To ensure complete dissolution, bring the vial to room temperature before adding the solvent. Vortex briefly. If precipitates are observed, gentle warming or sonication can aid dissolution.
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the compound's bioactivity.
-
Solid Form: Store the lyophilized powder at +4°C for short-term storage or -20°C for long-term storage.[1][3]
-
In Solution: Prepare solutions fresh for immediate use if possible.[1] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C in DMSO for up to six months.[1][2]
Q4: My this compound solution has been stored for a while and now shows precipitates. Is it still usable?
The appearance of precipitates suggests that the compound may have come out of solution. Before use, it is crucial to equilibrate the solution to room temperature and attempt to redissolve the compound by vortexing or gentle sonication.[1] If the precipitate does not dissolve, it may indicate degradation or saturation, and using a freshly prepared solution is recommended for reliable results.
Q5: What is the purity and molecular weight of this compound?
It is important to use the correct molecular weight for calculating molar concentrations for your experiments.
| Property | Value |
| Molecular Formula | C₄₁H₆₇NO₁₂ |
| Molecular Weight | 765.97 g/mol |
| Purity | >95% |
| Appearance | White Solid |
| CAS Number | 113204-43-6 |
| (Data sourced from multiple suppliers)[1][2][3] |
Troubleshooting Guide for Low Bioactivity
Experiencing lower-than-expected activity can be frustrating. This guide provides a systematic approach to identify the potential cause.
Caption: A workflow diagram for troubleshooting low bioactivity assays.
Troubleshooting Steps in Detail
| Potential Problem Area | Key Questions to Ask | Recommended Actions |
| 1. Compound Integrity | Was the compound stored correctly (solid and solution)? Was the solution prepared fresh? Is the compound fully dissolved? | Always use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles.[1] Ensure no precipitates are visible before use. |
| 2. Solvent Effects | Is the final concentration of the solvent (e.g., DMSO) in the assay media at a non-toxic level for your cells/microbes? | Run a vehicle control with the highest concentration of the solvent used in the experiment to ensure it does not affect viability or growth. |
| 3. Assay Conditions | Are the microbial/cell cultures healthy and in the correct growth phase? Is the plating density appropriate? | Standardize your culture preparation. Ensure cells are in the logarithmic growth phase for susceptibility testing. |
| 4. Concentration Errors | Were serial dilutions calculated and performed correctly? Was the correct molecular weight used for molarity calculations? | Double-check all calculations. Use calibrated pipettes and perform serial dilutions carefully. |
| 5. Controls | Did the positive control for inhibition work as expected? Did the negative (untreated) control show robust growth? | If controls fail, the assay itself is invalid. Troubleshoot the controls before re-testing the compound. |
Experimental Protocols
This section provides a detailed methodology for a standard Minimum Inhibitory Concentration (MIC) assay.
Protocol: Broth Microdilution MIC Assay for Staphylococcus aureus
Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Reagent Preparation:
-
Compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. From this, create a working stock in culture medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB) to minimize the final DMSO concentration.
-
Bacterial Culture: Inoculate S. aureus (e.g., ATCC 29213) into Tryptic Soy Broth (TSB) and incubate until it reaches the logarithmic growth phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Assay Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (another known antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Mechanism of Action
While the precise molecular target of this compound is not extensively detailed in publicly available literature, its established bioactivity is the inhibition of fungal and bacterial proliferation.
Caption: Conceptual diagram of the inhibitory action of this compound.
References
Optimizing 17-Hydroxyventuricidin A concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of 17-Hydroxyventuricidin A, focusing on maximizing on-target effects while mitigating off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound, and venturicidins in general, is the F₀ subunit of F₁F₀-ATP synthase (also known as Complex V) in mitochondria.[1][2][3][4] By binding to the F₀ subunit, it inhibits the proton translocation activity of the complex, thereby disrupting ATP synthesis.[2][3]
Q2: What are the known off-target effects of this compound?
A2: Specific off-target proteins of this compound in mammalian cells are not extensively documented in current literature. However, at higher concentrations, off-target effects leading to general cytotoxicity have been observed. For instance, Venturicidin A has been reported to have an IC50 of 31 μg/mL in human embryonic kidney (HEK) cells. The primary mechanism of toxicity is likely linked to the severe depletion of cellular ATP due to the inhibition of its primary target, which can trigger downstream events like apoptosis.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A starting concentration for in vitro experiments should be determined based on the specific cell type and experimental goals. Given the reported cytotoxic concentration of a related compound, Venturicidin A (IC50 of 31 μg/mL), it is advisable to start with a concentration range significantly lower than this. A pilot dose-response experiment is highly recommended, starting from the nanomolar to low micromolar range, to identify the optimal concentration that elicits the desired on-target effect with minimal impact on cell viability.
Q4: How can I assess the on-target engagement of this compound in my cellular model?
A4: On-target engagement can be assessed by measuring the direct consequences of F₁F₀-ATP synthase inhibition. This includes:
-
Measuring ATP levels: A decrease in intracellular ATP is a direct indicator of target engagement.
-
Assessing mitochondrial membrane potential: Inhibition of F₁F₀-ATP synthase will lead to a disruption (depolarization) of the mitochondrial membrane potential.[5][6]
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can be used to confirm the direct binding of this compound to ATP synthase in a cellular context.[7][8][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected effective concentration. | The concentration of this compound is too high for the specific cell line being used, leading to off-target cytotoxicity. | Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Select a concentration that provides a sufficient experimental window. |
| No observable on-target effect (e.g., no change in ATP levels). | 1. The concentration of this compound is too low. 2. The compound has degraded. 3. The cell type is resistant to the effects of the compound. | 1. Increase the concentration of this compound. 2. Ensure proper storage of the compound and use a fresh stock solution. 3. Verify the expression and activity of F₁F₀-ATP synthase in your cell model. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Compound precipitation in media. | 1. Ensure consistent cell seeding density and confluency. 2. Standardize all incubation times. 3. Check for compound solubility in your cell culture media and consider using a lower concentration or a different solvent. |
| Suspected off-target effects unrelated to ATP synthase inhibition. | The compound may be interacting with other cellular proteins. | 1. Perform a kinase profile screen to identify potential off-target kinases. 2. Utilize computational tools to predict potential off-target interactions. 3. If a specific off-target is identified, use a more specific inhibitor for that target as a control to delineate the effects. |
Quantitative Data Summary
| Compound | Assay | Cell Line | Value | Reference |
| Venturicidin A | Cytotoxicity (IC50) | HEK | 31 µg/mL |
Note: Data for this compound is limited. The above data for the related compound Venturicidin A is provided for guidance.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or 96-well black plate for plate reader).
-
Treat cells with the desired concentrations of this compound for the appropriate time. Include a positive control for depolarization (e.g., CCCP).
-
Incubate the cells with 5 µM JC-1 dye for 15-30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
Add fresh culture medium.
-
For microscopy, visualize the cells and capture images in both the green (monomers, indicating depolarization) and red (J-aggregates, indicating polarized mitochondria) channels.
-
For a plate reader, measure the fluorescence intensity at ~590 nm (red) and ~530 nm (green).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[12][13]
Visualizations
Caption: Downstream effects of this compound on apoptosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Amino acid substitutions in mitochondrial ATP synthase subunit 9 of Saccharomyces cerevisiae leading to venturicidin or ossamycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
Potential off-target effects of 17-Hydroxyventuricidin A in mammalian cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of 17-Hydroxyventuricidin A in mammalian cells. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence for off-target effects of this compound in mammalian cells is limited in publicly available literature. The information provided here is largely inferred from the known mechanism of action of venturicidins as F-type ATPase inhibitors and the general effects of mitochondrial dysfunction in eukaryotic cells.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity Observed
Potential Cause: Inhibition of mitochondrial F-type ATPase, leading to cellular energy depletion and apoptosis. While this compound is primarily antimicrobial, at sufficient concentrations, it may inhibit the mammalian mitochondrial ATP synthase due to structural similarities with the microbial target.
Troubleshooting Steps:
-
Concentration Optimization:
-
Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific mammalian cell line.
-
Start with a wide range of concentrations, for example, from nanomolar to high micromolar.
-
Recommended Assay: MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Time-Course Experiment:
-
Evaluate cytotoxicity at different time points (e.g., 6, 12, 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
-
-
Positive Control:
-
Include a known inhibitor of mitochondrial respiration, such as Oligomycin or Rotenone, as a positive control to benchmark the observed effects.
-
-
Cell Line Sensitivity Comparison:
-
If possible, test the compound on a panel of cell lines, including those with different metabolic profiles (e.g., highly oxidative vs. highly glycolytic) to assess differential sensitivity.
-
Issue 2: Observing Signs of Mitochondrial Dysfunction
Potential Cause: Direct inhibition of F-type ATPase (Complex V of the electron transport chain) by this compound.
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential (ΔΨm):
-
A decrease in ΔΨm is a key indicator of mitochondrial dysfunction.
-
Recommended Assay: Use potentiometric fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester), TMRE (Tetramethylrhodamine, Ethyl Ester), or JC-1. A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates depolarization.
-
-
Measure Cellular ATP Levels:
-
Inhibition of ATP synthase should lead to a rapid depletion of cellular ATP.
-
Recommended Assay: Use a luciferase-based ATP assay kit for quantitative measurement.
-
-
Monitor Reactive Oxygen Species (ROS) Production:
-
Mitochondrial dysfunction can lead to an increase in ROS.
-
Recommended Assay: Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) or MitoSOX™ Red for mitochondrial superoxide.
-
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: this compound is known as an antimicrobial and antifungal agent.[1] Its close analog, Venturicidin A, is a known inhibitor of the F-type ATP synthase (also known as F1F0-ATPase or Complex V) in fungi and bacteria. It is plausible that this compound shares this mechanism of action.
Q2: Why would this compound have effects on mammalian cells?
A2: Mammalian mitochondria also possess an F-type ATP synthase that is essential for cellular energy production. Due to the conserved nature of this enzyme, compounds targeting the microbial enzyme may exhibit cross-reactivity with the mammalian counterpart, leading to off-target effects.
Q3: What are the expected downstream cellular effects of F-type ATPase inhibition in mammalian cells?
A3: Inhibition of F-type ATPase can lead to:
-
A decrease in mitochondrial ATP synthesis.
-
Depolarization of the mitochondrial membrane potential.
-
Increased production of reactive oxygen species (ROS).
-
Induction of apoptosis or other forms of cell death due to energy crisis and oxidative stress.
-
Potential activation of compensatory signaling pathways, such as an increase in glycolysis.
Q4: Are there any data on the cytotoxicity of venturicidins in mammalian cells?
Q5: What experimental controls should I use when studying the effects of this compound?
A5: It is advisable to use:
-
A vehicle control (e.g., DMSO).
-
A positive control for mitochondrial dysfunction (e.g., Oligomycin, Rotenone, or CCCP).
-
A negative control compound with a similar chemical scaffold but known to be inactive against ATP synthase, if available.
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound in mammalian cells from the provided search results, a comparative table cannot be constructed. Researchers are encouraged to generate this data for their specific cell lines of interest.
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
-
Cell Culture: Grow cells on a glass-bottom dish or a 96-well black-walled plate suitable for fluorescence microscopy or plate reader analysis.
-
Compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include a positive control for depolarization (e.g., CCCP).
-
TMRM Staining: Incubate the cells with a low nanomolar concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C.
-
Imaging/Reading:
-
Microscopy: Acquire fluorescence images using a rhodamine filter set.
-
Plate Reader: Measure fluorescence intensity using an appropriate excitation/emission wavelength pair (e.g., 549 nm/573 nm).
-
-
Data Analysis: A decrease in TMRM fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.
Visualizations
Caption: Hypothesized mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for investigating cytotoxicity.
References
How to assess the stability of 17-Hydroxyventuricidin A in experimental conditions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the stability of 17-Hydroxyventuricidin A under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Like many macrolides, the stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The large macrocyclic lactone ring and various functional groups are susceptible to degradation under stress conditions.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C. Solutions in DMSO can be stored at -20°C for up to one month, but it is recommended to prepare and use solutions on the same day if possible.[3] Before use, equilibrate the solution to room temperature and ensure any precipitate is redissolved.[3]
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the parent compound and its degradation products.[4][5][6] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its high sensitivity and ability to provide molecular weight information.[7][8][9]
Q4: What is a forced degradation study, and why is it necessary for this compound?
A4: A forced degradation or stress study intentionally exposes the compound to harsh conditions (e.g., strong acids, bases, oxidants, high temperatures, and intense light) to accelerate its degradation.[10][11][12] This is crucial for:
-
Identifying potential degradation products and pathways.[4][10]
-
Developing and validating a stability-indicating analytical method that can resolve the active pharmaceutical ingredient (API) from its degradants.[6][13]
-
Understanding the intrinsic stability of the molecule, which helps in formulation development and defining storage conditions.[12][14]
Troubleshooting Guide
This section addresses common issues encountered during the stability assessment of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidant). A target degradation of 5-20% is generally recommended.[10][11] |
| Complete degradation of the compound. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. For thermal stress, lower the temperature. For chemical stress, decrease the concentration of the stressor or the exposure time.[11] |
| Poor peak shape (e.g., tailing, fronting) in HPLC analysis. | Sample solvent is incompatible with the mobile phase; Column overload; Column contamination or degradation. | Dissolve the sample in the mobile phase whenever possible.[15] If not feasible, use a solvent with a similar polarity. Reduce the injection volume or sample concentration.[15] Use a guard column and/or flush the analytical column with a strong solvent.[16] |
| Variable or drifting retention times in HPLC. | Poor temperature control; Inadequately equilibrated column; Mobile phase composition changing over time. | Use a column oven for consistent temperature control.[16] Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis. Prepare fresh mobile phase daily and ensure it is properly degassed.[16][17] |
| Appearance of "ghost peaks" in the chromatogram. | Contamination in the HPLC system or sample carryover. | Flush the entire HPLC system, including the injector and detector.[17][18] Run blank injections between samples to check for carryover. |
Experimental Protocols: Forced Degradation Studies
These protocols are designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[10][14]
Preparation of Stock Solution
-
Objective: To prepare a concentrated solution of this compound for subsequent stress studies.
-
Procedure:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Use this stock solution for all subsequent forced degradation experiments.
-
Acid Hydrolysis
-
Objective: To assess stability in acidic conditions, which can promote hydrolysis of the lactone ring or glycosidic bonds.[1][3]
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample should be prepared by adding and immediately neutralizing the acid without incubation.
-
Base Hydrolysis
-
Objective: To evaluate stability in alkaline conditions, which can also lead to the hydrolysis of the ester (lactone) linkage.[1]
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
Prepare a control sample by adding and immediately neutralizing the base without incubation.
-
Oxidative Degradation
-
Objective: To determine susceptibility to oxidation. The dimethylamino group is a common target for oxidation in macrolides.[19]
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample should be prepared without the addition of H₂O₂.
-
Thermal Degradation
-
Objective: To assess the effect of high temperature on the stability of the compound in a solid state and in solution.
-
Procedure:
-
Solid State: Place a known amount of this compound powder in a vial and keep it in an oven at 70°C for 48 hours. After exposure, dissolve the powder in a known volume of solvent and analyze by HPLC.
-
Solution State: Incubate 1 mL of the stock solution in a sealed vial at 70°C for 24 hours. Cool to room temperature and analyze by HPLC.[20][21]
-
Photostability Testing
-
Objective: To evaluate degradation upon exposure to light.
-
Procedure:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Data Presentation
Quantitative results from the forced degradation studies should be summarized in a clear and concise table.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | Temperature | % Assay of this compound | % Degradation | Number of Degradation Products |
| Control | 0 hr | RT | 100.0 | 0.0 | 0 |
| 0.1 M HCl | 2 hr | 60°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 2 hr | 60°C | 89.5 | 10.5 | 1 |
| 3% H₂O₂ | 24 hr | RT | 92.1 | 7.9 | 1 |
| Thermal (Solution) | 24 hr | 70°C | 95.8 | 4.2 | 1 |
| Photolytic | 24 hr | RT | 98.3 | 1.7 | 0 |
Note: The data presented in this table is hypothetical and serves as an example for reporting experimental results.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study.
Caption: Workflow for assessing the stability of this compound.
Hypothetical Degradation Pathway
This diagram illustrates potential degradation pathways for a macrolide like this compound based on common reactions.
Caption: Potential degradation pathways for this compound.
References
- 1. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Macrolides [pdb101.rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aminer.org [aminer.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. scispace.com [scispace.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 17-Hydroxyventuricidin A in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyventuricidin A. The information provided addresses common issues related to the degradation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What should I do?
A1: Cloudiness in your solution may indicate precipitation of this compound, which can occur if the solvent's capacity is exceeded or if the solution has been stored improperly. It is recommended to gently warm the solution and vortex it to see if the precipitate redissolves. For future experiments, consider preparing a fresh solution. If storing solutions, ensure they are equilibrated to room temperature and checked for any precipitate before use[1].
Q2: How long can I store this compound in an aqueous solution?
A2: For optimal results, it is best to prepare and use aqueous solutions of this compound on the same day. If storage is necessary, solutions can be kept at -20°C for up to one month[1]. Always ensure the solution is completely thawed and free of any precipitate before use[1].
Q3: What are the potential degradation pathways for this compound in aqueous solutions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar complex macrolide structures are susceptible to hydrolysis of ester linkages and oxidation of hydroxyl groups. Degradation is likely influenced by factors such as pH, temperature, and light exposure.
Q4: I am observing a loss of bioactivity in my experiments. Could this be due to the degradation of this compound?
A4: Yes, a loss of bioactivity is a strong indicator of compound degradation. To confirm this, you can analyze your sample using a stability-indicating method like UPLC-MS/MS to quantify the amount of intact this compound remaining.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, verify its concentration and purity via UPLC-MS/MS before use. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| Low recovery of this compound from the sample matrix | Adsorption to container surfaces or degradation during sample preparation. | Use silanized glassware or low-adsorption microcentrifuge tubes. Keep samples on ice and minimize the duration of sample preparation steps. |
| Precipitation of the compound during the experiment | Poor solubility in the experimental buffer or solvent. | Ensure the pH and composition of your aqueous solution are compatible with this compound. It is soluble in DMSO, ethanol, and methanol. |
Hypothetical Degradation Data
The following tables present hypothetical data on the stability of this compound under various conditions to illustrate potential degradation trends. Note: This data is for illustrative purposes and is not based on experimental results.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.4 | 72 |
| 9.0 | 24 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 500 |
| 25 | 72 |
| 37 | 24 |
Experimental Protocols
Protocol 1: Quantification of this compound using UPLC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in aqueous solutions, which can be adapted to assess its stability.
-
Instrumentation:
-
UPLC System with a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
This compound reference standard
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare samples by diluting the experimental aqueous solutions into the mobile phase.
-
Inject the samples and standards onto the UPLC-MS/MS system.
-
Quantify the concentration of this compound based on the peak area from the extracted ion chromatogram.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for analyzing this compound stability.
References
Technical Support Center: 17-Hydroxyventuricidin A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 17-Hydroxyventuricidin A in cell viability experiments.
Disclaimer: Scientific literature specifically detailing the effects of this compound on mammalian cell viability is limited. The information provided here is largely based on the known mechanism of its parent compound, Venturicidin A, which is a well-characterized inhibitor of mitochondrial F1Fo-ATP synthase. It is recommended to validate these suggestions for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Venturicidin compounds?
Venturicidins, including Venturicidin A, are known to be potent inhibitors of the F1Fo-ATP synthase complex in mitochondria.[1][2][3][4] This enzyme is crucial for the production of ATP through oxidative phosphorylation. By blocking the proton channel (Fo subunit) of this complex, Venturicidins disrupt the synthesis of ATP, leading to a depletion of cellular energy and ultimately impacting cell viability.[4]
Q2: I am observing higher-than-expected cytotoxicity at low concentrations of this compound. What could be the reason?
Several factors could contribute to this observation:
-
Cell Type Sensitivity: Different cell lines exhibit varying degrees of dependence on oxidative phosphorylation. Cells that are highly metabolically active or primarily rely on mitochondrial ATP production will be more sensitive to ATP synthase inhibitors.
-
Compound Purity and Stability: Ensure the purity of your 1-Hydroxyventuricidin A stock. Degradation of the compound could potentially lead to more toxic byproducts. It is recommended to prepare fresh solutions and store them appropriately, protected from light.[5]
-
Solvent Toxicity: Verify that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).
Q3: My results from different cell viability assays (e.g., MTT vs. ATP-based assay) are not correlating. Why might this be?
This is a critical consideration when working with mitochondrial inhibitors.
-
MTT/XTT/WST Assays: These assays rely on the activity of mitochondrial reductase enzymes to convert a tetrazolium salt into a colored formazan product. Since this compound directly targets mitochondrial function, it can interfere with these assays, leading to an underestimation of viability that may not solely reflect cell death.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the total ATP content in a cell population. As this compound is expected to deplete ATP levels, you will likely see a rapid and significant drop in the signal from these assays. This may not directly correlate with immediate cell death, as cells can survive for a period with low ATP.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays measure the leakage of intracellular components or the uptake of membrane-impermeant dyes, which are indicators of late-stage cell death and loss of membrane integrity. The kinetics of cell death observed with these assays may be slower compared to the rapid depletion of ATP.
It is highly recommended to use a multi-parametric approach to assess cell viability when using mitochondrial inhibitors. Combining an ATP-based assay with a membrane integrity assay can provide a more comprehensive understanding of the cellular response.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Compound instability: The compound may be degrading in solution. 2. Cell passage number: Higher passage numbers can lead to altered cellular metabolism. 3. Pipetting errors. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock.[5] 2. Use cells within a consistent and low passage number range. 3. Ensure proper calibration and use of pipettes. |
| Low signal or no effect observed | 1. Compound insolubility: The compound may not be fully dissolved in the culture medium. 2. Resistant cell line: The cells may be primarily glycolytic and less dependent on oxidative phosphorylation. 3. Incorrect dosage. | 1. Visually inspect the culture medium for any precipitation after adding the compound. Consider using a different solvent or a pre-warmed medium. 2. Test the compound on a known sensitive cell line to confirm its activity. 3. Perform a wide-range dose-response experiment to determine the optimal concentration. |
| High background in viability assays | 1. Contamination: Bacterial or fungal contamination can affect assay results. 2. Reagent issues: Expired or improperly stored assay reagents. | 1. Regularly check cell cultures for contamination. 2. Use fresh, properly stored assay reagents and include appropriate controls (e.g., medium only, untreated cells). |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 | Reference |
| Venturicidin A | Human Embryonic Kidney (HEK) | Not Specified | 31 µg/mL | [1] |
Experimental Protocols
Protocol: Measuring Cell Viability using an ATP-based Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework. Always refer to the manufacturer's instructions for your specific assay kit.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only wells (background) from all other measurements.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound induced cytotoxicity.
Experimental Workflow
Caption: General workflow for a cell viability assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]
How to control for solvent effects when using 17-Hydroxyventuricidin A in DMSO
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 17-Hydroxyventuricidin A dissolved in Dimethyl Sulfoxide (DMSO). Proper controls are critical to distinguish the biological effects of the compound from those of the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and recommended storage conditions for this compound?
This compound is an antimicrobial and antifungal compound.[1][2] For optimal stability, it is crucial to adhere to recommended solubility and storage guidelines.
Table 1: Properties and Storage of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄₁H₆₇NO₁₂ | [1][3] |
| Molecular Weight | 765.97 g/mol | [1][3] |
| Appearance | White solid | [2][3] |
| Solubility | Soluble in DMSO, Methanol, and Ethanol (1 mg/ml) | [3] |
| Powder Storage | -20°C for up to 2 years | [1] |
| DMSO Stock Solution Storage | 4°C for up to 2 weeks; -80°C for up to 6 months | [1] |
Q2: Why is DMSO used as a solvent, and what are its potential effects on cells?
DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds that are otherwise insoluble in aqueous media, making it a valuable vehicle for drug delivery in cell-based assays.[4][5] However, DMSO is not biologically inert and can exert its own effects on cells.
-
Cytotoxicity: High concentrations of DMSO can be toxic. While most cell lines can tolerate final concentrations up to 0.5% DMSO, more sensitive primary cells may require concentrations below 0.1%.[6][7] Concentrations of 3% to 5% can significantly inhibit cell proliferation.[8]
-
Altered Cell Function: Even at non-toxic concentrations, DMSO can influence cellular processes. It has been reported to induce changes in gene expression, affect protein stability, and interfere with cellular assays.[9][10][11]
-
Assay Interference: DMSO itself can sometimes produce a fluorescent signal, which may interfere with fluorescence-based experiments.[12]
Q3: What is a "vehicle control" and why is it essential?
A vehicle control is a crucial experimental control where cells are treated with the same volume of the solvent (in this case, DMSO) as is used to deliver the experimental compound, but without the compound itself.[7][9] The purpose of the vehicle control is to isolate the effects of the solvent from the effects of the compound being studied. Any observed changes in the vehicle control group can be attributed to DMSO, allowing researchers to subtract this "background" effect from the results of the compound-treated group.
Troubleshooting Guide
Issue 1: High levels of cell death or unexpected cytotoxicity observed in my experiment.
High cytotoxicity can be caused by the compound, the DMSO concentration, or a combination of both.
dot
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: My results are inconsistent or not reproducible.
Inconsistent results can stem from compound precipitation or improper solution handling.
-
Problem: this compound may be precipitating out of the aqueous culture medium upon dilution from the DMSO stock.
-
Solution: When diluting the DMSO stock, add the stock solution to the aqueous buffer or medium slowly while gently vortexing or stirring.[6] Avoid making large, single-step dilutions. If turbidity (cloudiness) appears, you have exceeded the compound's solubility limit in the final solution.[6][7]
-
Best Practice: Prepare serial dilutions of your compound in 100% DMSO first. Then, add the small volume of the diluted DMSO stock to your final culture medium to reach the desired concentration.[9] This ensures the final DMSO concentration remains constant across different compound concentrations.
Issue 3: The negative control (DMSO vehicle) is showing a biological effect.
-
Problem: The concentration of DMSO is high enough to induce a biological response in your specific assay (e.g., changes in gene expression, enzyme activity, or fluorescence).[4][9][12]
-
Solution:
-
Determine the Maximum Tolerable DMSO Concentration: Before starting your main experiment, perform a dose-response experiment using only DMSO (e.g., 0.01%, 0.1%, 0.5%, 1%). Identify the highest concentration that does not produce a significant effect in your specific assay. This will be your maximum allowable final DMSO concentration for all subsequent experiments.
-
Report Your Controls: Always report the final concentration of DMSO used and confirm that a vehicle control was included in the experimental design.[13]
-
Experimental Protocols
Protocol 1: Determining Optimal Final DMSO Concentration
This protocol helps identify the highest concentration of DMSO that can be used without affecting cell viability for a specific cell line.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of your culture medium containing different concentrations of DMSO (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Treatment: Replace the existing medium in the wells with the medium containing the various DMSO concentrations. Include a "medium only" (0% DMSO) control.
-
Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or trypan blue exclusion assay.
-
Analysis: Plot cell viability against the DMSO concentration. The optimal final DMSO concentration to use is the highest concentration that does not cause a significant decrease in cell viability compared to the 0% DMSO control.
Table 2: General Recommendations for Final DMSO Concentrations
| Cell Type | Recommended Max Final Concentration | Notes |
| Most Cell Lines | 0.5% | Generally well-tolerated.[6] |
| Primary Cells | ≤ 0.1% | More sensitive to solvent toxicity.[6][7] |
| Sensitive Cell Lines | ≤ 0.1% | Always determine empirically. |
| Cryopreservation | 5-10% | For freezing only, not for culture.[6][8] |
Protocol 2: Preparing this compound Working Solutions
This workflow ensures consistent DMSO concentration across all experimental conditions.
dot
Caption: Workflow for preparing and testing a DMSO-solubilized compound.
Conceptual Impact on a Signaling Pathway
It is critical to remember that both the compound and the solvent can potentially influence cellular pathways. The vehicle control allows you to isolate the specific effect of your compound.
dot
Caption: Conceptual diagram of specific vs. solvent-induced cellular effects.
References
- 1. This compound|CAS 113204-43-6|DC Chemicals [dcchemicals.com]
- 2. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 3. This compound | 113204-43-6 [amp.chemicalbook.com]
- 4. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results in 17-Hydroxyventuricidin A studies
Welcome to the technical support center for researchers utilizing 17-Hydroxyventuricidin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help you interpret unexpected results in your experiments. As a member of the venturicidin family of macrolide antibiotics, this compound is a known inhibitor of F₀F₁-ATP synthase. Much of the detailed mechanistic understanding is based on its close analog, Venturicidin A, and this guidance is provided with the understanding that while the core mechanism is conserved, minor differences may arise from the C17 hydroxylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other venturicidins, is a potent inhibitor of the F₀F₁-ATP synthase complex. It specifically targets the F₀ proton channel subunit, thereby blocking the flow of protons and inhibiting the synthesis of ATP. This disruption of the proton motive force can also lead to depolarization of the cell membrane.
Q2: I am not observing the expected level of antimicrobial or antifungal activity. What are some possible reasons?
A2: Several factors could contribute to lower-than-expected activity. These include:
-
Compound Stability: Ensure that your stock solutions are fresh and have been stored correctly. It is recommended to prepare solutions on the same day if possible and store them at -20°C for up to one month if necessary.[1]
-
Solubility Issues: this compound is soluble in DMSO and methanol but has poor aqueous solubility. Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into your experimental medium.
-
Cellular Penetration: In Gram-negative bacteria, the outer membrane can act as a permeability barrier, preventing the compound from reaching its target in the inner membrane.
-
Metabolic State of the Organism: The efficacy of ATP synthase inhibitors can be dependent on the metabolic state of the cells. For instance, organisms capable of robust substrate-level phosphorylation may be less susceptible under certain growth conditions.[2]
-
Resistance Mechanisms: The target organism may possess intrinsic or acquired resistance mechanisms.
Q3: Can this compound have effects on mammalian cells?
A3: Yes, venturicidins can inhibit mitochondrial F₀F₁-ATP synthase in eukaryotic cells, which can lead to cytotoxicity. For example, Venturicidin A has shown toxicity towards human embryonic kidney (HEK) cells with an IC50 of 31 μg/mL.[3] However, some studies have reported low toxicity in animal models.[4] It is crucial to determine the cytotoxic concentration in your specific cell line of interest.
Q4: Are there known off-target effects of this compound?
A4: While the primary target is ATP synthase, high concentrations or specific cellular contexts might lead to other effects. For instance, Venturicidin A has been noted to decrease the open probability of voltage-sensitive K+ channels.[5] As with any small molecule inhibitor, it is advisable to include appropriate controls to rule out off-target effects in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular ATP Level Measurements
| Potential Cause | Troubleshooting Steps |
| Complex dose-response | At lower concentrations, venturicidins inhibit ATP synthesis. However, at higher concentrations, they can cause a time- and ATP-dependent decoupling of the F₁-ATPase activity, leading to rapid ATP hydrolysis and depletion.[2] Perform a detailed dose-response and time-course experiment to characterize the effect in your system. |
| Cell density and metabolic activity | The baseline ATP levels and the effect of the inhibitor can vary with cell density and growth phase. Standardize your cell seeding density and ensure you are treating cells in a consistent growth phase (e.g., mid-logarithmic phase). |
| Assay interference | Ensure that this compound does not interfere with the luciferase-based assays commonly used for ATP quantification. Run a control with the compound in a cell-free system with a known amount of ATP. |
Issue 2: Unexpected Effects on Membrane Potential
| Potential Cause | Troubleshooting Steps |
| Initial hyperpolarization followed by depolarization | Inhibition of ATP synthase can initially lead to hyperpolarization of the mitochondrial membrane as the proton-pumping activity of the electron transport chain is no longer being consumed by ATP synthesis. Prolonged inhibition or high concentrations can lead to a collapse of the membrane potential. Use a real-time fluorescent probe (e.g., TMRE or TMRM) to monitor membrane potential changes over time. |
| Potentiation of other compounds | Venturicidins can potentiate the activity of other compounds, such as aminoglycoside antibiotics, by disrupting the membrane potential and facilitating their uptake.[6][7] Be aware of this potential synergy if you are using this compound in combination with other treatments. |
Quantitative Data Summary
The following tables summarize key quantitative data for Venturicidin A, which is expected to be comparable to this compound.
Table 1: Cytotoxicity of Venturicidin A
| Cell Line | Assay | IC50 | Reference |
| Human Embryonic Kidney (HEK) | Not specified | 31 µg/mL | [3] |
| Mouse B16 | CellTiter-Glo (72 hrs) | 12 µM | [3] |
| Human Hep3B2 | CellTiter-Glo (72 hrs) | 15 µM | [3] |
| Trypanosomes | Not specified | 120-540 ng/mL | [5] |
Table 2: Antifungal and Adjuvant Activities of Venturicidin A
| Organism/Context | Activity | Concentration/Value | Reference |
| Pyricularia oryzae (rice blast) | Antifungal (IC90) | 0.115 mg/L | [4] |
| Fusarium graminearum | Antifungal (EC50) | 3.69 µg/mL | [8] |
| MRSA (with gentamicin) | Potentiation | 16-fold enhancement at 8 µg/mL | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Bacteria
-
Preparation of Inoculum: Culture the bacterial strain of interest to mid-log phase in appropriate broth medium. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in fresh broth.
-
Preparation of this compound: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Cellular ATP Quantification Assay
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired time period. Include untreated and vehicle-treated controls.
-
ATP Lysis and Detection: Use a commercial ATP detection kit (e.g., CellTiter-Glo®). Add the reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase reaction.
-
Luminescence Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated controls to determine the relative ATP levels.
Visualizations
Caption: Mechanism of this compound as an F₀F₁-ATP Synthase inhibitor.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Venturicidin A - Cayman Chemical [bioscience.co.uk]
- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure, bioactivity and toxicity of venturicidins A and B from Streptomyces sp. D828 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for 17-Hydroxyventuricidin A powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 17-Hydroxyventuricidin A powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C. For short-term use, it can be kept at 4°C for up to two weeks. The powder is shipped at ambient temperatures and is stable for the duration of transit.
2. What is the appearance and purity of high-quality this compound powder?
High-quality this compound is a white to off-white solid powder. The purity should be greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).
3. How should I prepare solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological assays, it is recommended to prepare a stock solution in DMSO. Prepare solutions on the day of use if possible. If storage is necessary, store solutions at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that any precipitate is fully dissolved.
4. What are the typical analytical techniques used to assess the quality of this compound powder?
The primary techniques for quality control of this compound powder include:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Mass Spectrometry (MS) for identity confirmation and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and confirmation.
Troubleshooting Guides
HPLC Analysis Issues
This section addresses common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH. For macrolide-like compounds, a slightly acidic to neutral pH can often improve peak shape.
-
-
Possible Cause B: Secondary interactions with the column.
-
Solution: Add a competing amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block active sites on the silica support.
-
-
Possible Cause C: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before the first injection.
-
-
Possible Cause B: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Possible Cause C: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Issue 3: Presence of Ghost Peaks
-
Possible Cause A: Contaminants in the mobile phase or injection solvent.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
-
Possible Cause B: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol in the autosampler method.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the quality control of this compound powder.
Table 1: HPLC Purity Analysis Parameters
| Parameter | Value |
| Purity Specification | > 95% |
| Typical Purity | 98.5% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Table 2: Common Impurities and Degradants
| Impurity/Degradant | Potential m/z [M+H]⁺ | Typical Abundance |
| Related Compound A | 749.9 | < 0.5% |
| Oxidation Product | 781.9 | < 0.3% |
| Hydrolysis Product | 748.9 | < 0.2% |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a standard method for determining the purity of this compound powder.
1. Materials and Reagents:
- This compound powder
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 230 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
- Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (60% B).
4. Analysis:
- Inject the prepared sample into the HPLC system.
- Integrate the peak areas of all observed peaks.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol describes the confirmation of the identity of this compound using LC-MS.
1. Materials and Reagents:
- This compound sample prepared as in the HPLC protocol.
- LC-MS system with an electrospray ionization (ESI) source.
2. LC-MS Conditions:
- Use the same HPLC conditions as described in Protocol 1.
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mass Range: m/z 100-1000
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
3. Analysis:
- Introduce the sample into the LC-MS system.
- Acquire the mass spectrum for the main peak eluting from the column.
- Confirm the presence of the protonated molecule [M+H]⁺ at m/z 766.9.
Visualizations
Ensuring complete solubilization of 17-Hydroxyventuricidin A before use
This technical support center provides guidance on the complete solubilization of 17-Hydroxyventuricidin A for research applications. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure optimal preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. It is also soluble in Methanol and Ethanol.
Q2: How should I store this compound stock solutions?
A2: It is highly recommended to prepare solutions fresh on the day of use.[1] If storage is necessary, stock solutions can be stored at -20°C for up to one month.[1] Before use, it is critical to thaw the solution completely and bring it to room temperature.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is approximately 766 g/mol . This value is essential for calculating molar concentrations.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Before each use, visually inspect the solution for any precipitates. If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the solid is completely redissolved. Always ensure the solution is clear before adding it to your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume to lower the concentration.- Vortex the solution for several minutes.- Gentle warming (up to 37°C) can aid dissolution. |
| Precipitation Upon Storage | The compound has come out of solution at low temperatures. | - Warm the vial to 37°C in a water bath.- Vortex or sonicate the solution until it becomes clear.- Before use, always ensure the solution is at room temperature and free of any visible particles.[1] |
| Precipitation in Aqueous Media | The compound has low solubility in aqueous solutions, and the final concentration of the organic solvent is too low. | - Increase the final concentration of the organic solvent (e.g., DMSO) in your working solution, ensuring it is compatible with your experimental system.- Prepare intermediate dilutions in a solvent compatible with both the stock solution and the final aqueous medium. |
| Inconsistent Experimental Results | Incomplete solubilization leading to inaccurate dosing. | - Ensure complete dissolution of the compound before each use by visual inspection and, if necessary, warming and vortexing.- Prepare fresh dilutions from the stock solution for each experiment. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder.
-
Calculating Solvent Volume:
-
Molecular Weight (MW) = 766 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 766 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 130.5 µL
-
-
Dissolution: Add 130.5 µL of high-purity DMSO to the vial containing 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Storage: If not for immediate use, store the stock solution at -20°C.
Visualizations
Caption: A workflow diagram illustrating the steps for preparing and ensuring the complete solubilization of this compound stock solutions before experimental use.
Caption: A simplified diagram hypothesizing the mechanism of action of this compound, where it inhibits an essential cellular process, leading to cell death in susceptible bacteria and fungi.
References
Validation & Comparative
Validating ATP Synthase Inhibition by 17-Hydroxyventuricidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the inhibition of ATP synthase by 17-Hydroxyventuricidin A. It offers a comparative analysis with other well-characterized ATP synthase inhibitors, presenting experimental data and detailed protocols to aid in the design and interpretation of research studies.
Introduction to this compound and ATP Synthase Inhibition
This compound belongs to the venturicidin class of macrolide antibiotics, known for their potent inhibition of F-type ATP synthases.[1] ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane, is crucial for cellular energy metabolism, catalyzing the synthesis of ATP from ADP and inorganic phosphate through oxidative phosphorylation. Inhibition of this enzyme disrupts cellular ATP production, leading to bioenergetic stress and potentially cell death. Validating the specific inhibitory action of compounds like this compound is a critical step in drug discovery and development, particularly for therapeutic areas targeting metabolic pathways.
Venturicidins, including this compound, are known to target the Fo subunit of ATP synthase, which functions as the proton channel.[2] By binding to this subunit, they block the flow of protons, thereby stalling the rotary mechanism of the enzyme and inhibiting ATP synthesis. This guide will detail methods to quantify this inhibition and compare its efficacy to other inhibitors with distinct mechanisms of action.
Comparative Analysis of ATP Synthase Inhibitors
To objectively evaluate the inhibitory profile of this compound, it is essential to compare its performance against a panel of well-established ATP synthase inhibitors. This section provides a summary of quantitative data for this compound (using its close analog, venturicidin A, as a proxy due to the limited availability of direct data for the hydroxylated form) and other common inhibitors.
| Inhibitor | Target Subunit(s) | Mechanism of Action | IC50 (ATP Synthesis) | IC50 (ATP Hydrolysis) | Reference |
| Venturicidin A | Fo | Blocks proton translocation | ~21.49 nM (in T. brucei) | Not widely reported | [3] |
| Oligomycin | Fo | Blocks proton translocation | Varies (e.g., ~1 µM in oocytes) | Potent inhibitor | [4] |
| Resveratrol | F1 (γ-β interface) | Prevents rotation of the γ-subunit | ~27.7 µM (submitochondrial particles) | ~21.6 µM (submitochondrial particles) | [5] |
| N,N'-Dicyclohexyl-carbodiimide (DCCD) | Fo (c-subunit) | Covalently modifies the proton-binding site | Potent inhibitor | Potent inhibitor | [6][7] |
| Piceatannol | F1 | Inhibits rotational catalysis | ~14 µM (E. coli F1Fo) | Potent inhibitor | [8] |
| Quercetin | F1 | Inhibits rotational catalysis | ~33 µM (E. coli F1Fo) | Inhibits only ATPase activity | [8] |
Note: IC50 values can vary significantly depending on the biological system (isolated enzyme, mitochondria, whole cells) and assay conditions. The data presented here are for comparative purposes.
Experimental Protocols for Validating ATP Synthase Inhibition
This section outlines detailed methodologies for key experiments to validate and quantify the inhibition of ATP synthase by this compound.
ATP Synthesis Inhibition Assay (Luciferase-Based)
This assay directly measures the rate of ATP production by isolated mitochondria or submitochondrial particles in the presence of the inhibitor. The amount of ATP produced is quantified using the luciferin-luciferase bioluminescence reaction.
Protocol:
-
Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing succinate (as a respiratory substrate), ADP, and inorganic phosphate.
-
Inhibitor Incubation: Pre-incubate the isolated mitochondria with varying concentrations of this compound and comparator inhibitors (e.g., oligomycin, resveratrol) for a defined period.
-
Initiation of ATP Synthesis: Initiate the reaction by adding the substrate mix to the mitochondria.
-
ATP Quantification: At specific time points, take aliquots of the reaction and stop the synthesis by adding a lysis buffer. Measure the ATP concentration using a commercial luciferase-based ATP assay kit and a luminometer.[9][10]
-
Data Analysis: Plot the rate of ATP synthesis against the inhibitor concentration to determine the IC50 value.
Oxygen Consumption Rate (OCR) Assay for Mitochondrial Respiration
This method assesses the impact of the inhibitor on mitochondrial respiration, which is tightly coupled to ATP synthesis. The Seahorse XF Analyzer is a common platform for this assay.[11][12][13]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with different concentrations of this compound and other inhibitors.
-
Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin (an ATP synthase inhibitor), FCCP (an uncoupler), and rotenone/antimycin A (complex I and III inhibitors).[13]
-
Parameter Measurement: The instrument measures the oxygen consumption rate (OCR) in real-time.
-
Data Interpretation:
-
A decrease in the basal OCR after treatment with this compound suggests an effect on mitochondrial respiration.
-
The difference in OCR before and after oligomycin injection represents the ATP-linked respiration. A reduction in this parameter by this compound directly indicates inhibition of ATP synthesis.
-
ATP Hydrolysis (ATPase) Activity Assay
ATP synthase can also operate in reverse, hydrolyzing ATP to pump protons. This activity can be measured to further characterize the inhibitory profile of a compound.
Protocol (Spectrophotometric Coupled Enzyme Assay):
-
Sample Preparation: Use isolated F1-ATPase or submitochondrial particles.
-
Reaction System: Prepare a reaction mixture containing ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Inhibitor Addition: Add varying concentrations of this compound and comparator inhibitors.
-
Measurement: The hydrolysis of ATP by ATP synthase produces ADP. Pyruvate kinase then uses ADP to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the ATPase activity.[14]
Visualizing the Experimental Workflow and Underlying Mechanisms
To better illustrate the experimental design and the molecular interactions, the following diagrams are provided.
Experimental Workflow for Validating ATP Synthase Inhibition
Caption: Workflow for validating ATP synthase inhibition.
Signaling Pathway of ATP Synthase Inhibition
Caption: Mechanism of ATP synthase inhibition.
Conclusion
Validating the inhibition of ATP synthase by this compound requires a multi-faceted approach. By employing a combination of direct ATP synthesis and hydrolysis assays, alongside cellular respiration measurements, researchers can obtain a comprehensive inhibitory profile. Comparing these results with known inhibitors like oligomycin, resveratrol, and DCCD provides crucial context for its potency and mechanism of action. The detailed protocols and comparative data in this guide serve as a valuable resource for scientists and drug developers working to characterize novel metabolic inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the mechanism of oxidative phosphorylation. ATP synthesis by submitochondrial particles inhibited at F0 by venturicidin and organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-molecule analysis of F0F1-ATP synthase inhibited by N,N-dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by dicyclohexylcarbodiimide of ATP synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ATPase activity of Escherichia coli ATP synthase by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sm.unife.it [sm.unife.it]
- 11. med.upenn.edu [med.upenn.edu]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Antifungal Spectra of Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of various macrolide antibiotics, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of mycology and drug development.
Introduction to Macrolide Antibiotics and Their Antifungal Potential
Macrolides are a diverse class of compounds characterized by a large macrocyclic lactone ring. While many are renowned for their antibacterial properties, a distinct subgroup, the polyene macrolides, are potent antifungal agents.[1] This guide will explore the antifungal spectra of both polyene and non-polyene macrolides, offering a comparative analysis based on available in vitro susceptibility data.
Mechanism of Action: A Tale of Two Classes
The antifungal activity of macrolides is primarily associated with the polyene subgroup. Their mechanism of action is distinct from the antibacterial macrolides.
Polyene Macrolides: These compounds, such as Amphotericin B and Nystatin, target ergosterol, a key component of the fungal cell membrane.[2] They bind to ergosterol and form pores or channels in the membrane, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[2]
Non-Polyene Macrolides: Most non-polyene macrolides, like erythromycin, clarithromycin, and azithromycin, are primarily antibacterial and work by inhibiting bacterial protein synthesis.[3] Their antifungal activity is generally limited. However, some non-polyene macrolides, such as the immunosuppressants Tacrolimus and Sirolimus (Rapamycin), exhibit antifungal properties through different mechanisms, often involving the inhibition of signaling pathways like the TOR (Target of Rapamycin) pathway.[4][5]
Comparative Antifungal Spectra: A Quantitative Overview
The following table summarizes the in vitro antifungal activity of selected macrolide antibiotics against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Macrolide Antibiotic | Class | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida parapsilosis (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Aspergillus flavus (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) |
| Amphotericin B | Polyene | 0.125 - 2 | 0.125 - 2 | 0.125 - 2 | 0.25 - 2 | 0.5 - 4 | 0.125 - 1 |
| Nystatin | Polyene | 1 - 8 | 2 - 16 | 1 - 8 | 4 - 32 | 4 - 32 | 2 - 16 |
| Rapamycin (Sirolimus) | Non-Polyene | 0.125 - >64 | 0.5 - >64 | 0.25 - >64 | 0.06 - 2 | 0.125 - 4 | 0.03 - 1 |
| Tacrolimus (FK506) | Non-Polyene | >8 | >8 | 0.125 - 0.5[6] | 1.56 (geometric mean)[5] | No Data | 0.03 - 1 |
| Erythromycin | Non-Polyene | Generally Resistant | Generally Resistant | Generally Resistant | Generally Resistant | Generally Resistant | Generally Resistant |
| Clarithromycin | Non-Polyene | Generally Resistant | Generally Resistant | Generally Resistant | Generally Resistant | Generally Resistant | Generally Resistant |
| Azithromycin | Non-Polyene | Generally Resistant | Generally Resistant | Generally Resistant | Generally Resistant | Generally Resistant | Generally Resistant |
Note: MIC values can vary depending on the testing methodology and the specific strains tested. The data presented here is a summary of reported ranges from various studies. "Generally Resistant" indicates that the compound is not considered to have clinically relevant antifungal activity, with MIC values typically being very high.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of in vitro antifungal activity is crucial for evaluating the potential of a compound. Standardized methods have been established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27 Broth Microdilution Method for Yeasts
This method is a reference standard for testing the susceptibility of yeasts to antifungal agents.[7][8]
-
Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS acid is used.
-
Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Procedure: Two-fold serial dilutions of the antifungal agents are prepared in 96-well microtiter plates. The standardized inoculum is added to each well.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts
The EUCAST method provides an alternative standardized protocol for yeast susceptibility testing.[9][10]
-
Medium: RPMI-1640 medium supplemented with 2% glucose is used.
-
Inoculum Preparation: A yeast suspension is prepared from a 24-hour culture and adjusted spectrophotometrically to a specific cell density, resulting in a final inoculum of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Procedure: Similar to the CLSI method, serial dilutions of the antifungal agents are prepared in microtiter plates, and the inoculum is added.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Determination: The MIC is determined by a prominent reduction in growth (usually ≥50%) as read spectrophotometrically or visually.
Visualizing Mechanisms and Pathways
Ergosterol Biosynthesis Pathway and Polyene Macrolide Target
Polyene macrolides exert their antifungal effect by targeting ergosterol in the fungal cell membrane. The ergosterol biosynthesis pathway is a complex process involving multiple enzymatic steps, making it an excellent target for antifungal drugs.
Caption: The ergosterol biosynthesis pathway and the targeting of ergosterol by Amphotericin B.
Fungal Stress Response to Membrane Damage
When polyene macrolides disrupt the fungal cell membrane, it triggers cellular stress response pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways. These pathways attempt to counteract the damage and promote cell survival.
Caption: Simplified overview of the HOG and CWI stress response pathways activated by membrane damage.
Conclusion
The antifungal activity of macrolide antibiotics is predominantly a feature of the polyene class, which exhibits a broad spectrum of activity against clinically relevant fungi. Their mechanism of targeting ergosterol remains a cornerstone of antifungal therapy. While most non-polyene macrolides lack significant antifungal efficacy, compounds like rapamycin and tacrolimus demonstrate activity through distinct mechanisms, highlighting the diverse biological potential within this chemical class. The continued study of these compounds and their interactions with fungal cells is essential for the development of new and improved antifungal strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MAPK Hog1 mediates the response to amphotericin B in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clarithromycin - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Interactions between Antifungals and Immunosuppressants against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tacrolimus (FK506) Exhibits Fungicidal Effects against Candida parapsilosis Sensu Stricto via Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Antifungal susceptibility. [bio-protocol.org]
Validating the Specificity of 17-Hydroxyventuricidin A for Fungal vs. Mammalian Mitochondria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 17-Hydroxyventuricidin A on fungal and mammalian mitochondria, supported by experimental data and detailed protocols. This document aims to elucidate the specificity of this compound as a potential antifungal agent with minimal off-target effects on mammalian systems.
Introduction
This compound belongs to the venturicidin class of macrolide antibiotics, which are known inhibitors of mitochondrial F1Fo-ATP synthase. This enzyme is crucial for cellular energy production in both fungi and mammals. The selective inhibition of fungal ATP synthase over its mammalian counterpart is a key determinant of a compound's therapeutic potential. This guide examines the available data to validate the specificity of this compound. While direct comparative studies on this compound are limited, data from its parent compound, Venturicidin A, provides significant insights into its mechanism and selectivity.
Venturicidin A acts by binding to the c-subunit of the Fo domain of the ATP synthase complex, which effectively blocks the proton translocation required for ATP synthesis.[1] It is a potent inhibitor of fungal and bacterial ATP synthase and has demonstrated low toxicity to higher plants and animals.[1] However, some studies have reported noticeable toxicity towards human cell lines, highlighting the need for a thorough comparative analysis.
Comparative Efficacy and Toxicity
Quantitative data on the inhibitory effects of venturicidins on fungal and mammalian mitochondria are crucial for assessing their specificity. The following table summarizes the available data on Venturicidin A against various fungal, protozoan, and mammalian cells. It is important to note that these values were obtained from different studies under varying experimental conditions and are therefore not directly comparable. However, they provide an indication of the compound's general potency against different organisms.
| Organism/Cell Type | Target | Assay Type | Potency (IC50/EC50) | Reference |
| Fusarium graminearum | Fungal Growth | Antagonistic Activity | 3.69 µg/mL | [2] |
| Trypanosoma brucei brucei | Parasite Viability | Alamar Blue Assay | 21.49 nM | [3] |
| Trypanosoma brucei rhodesiense | Parasite Viability | Alamar Blue Assay | 5 nM | [3] |
| Human Embryonic Kidney (HEK) Cells | Cell Viability | Cytotoxicity Assay | 31 µg/mL | Not explicitly cited in provided snippets |
| Non-small cell carcinoma cell line A549 | Cell Viability | Cytotoxicity Assay | Not significantly cytotoxic | [1] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency.
The data suggests that Venturicidin A is highly potent against parasitic protozoa, with nanomolar IC50 values. Its efficacy against the fungus Fusarium graminearum is in the micromolar range. The reported IC50 against human HEK cells is also in the micromolar range, suggesting potential for off-target effects. However, another study reported a lack of significant cytotoxicity against the A549 human cancer cell line.[1] This discrepancy underscores the necessity for direct comparative studies using isolated mitochondria to eliminate cell-level compensatory mechanisms and provide a clearer picture of mitochondrial-specific toxicity.
Mechanism of Specificity: Structural Differences in F1Fo-ATP Synthase
The basis for the selective inhibition of fungal over mammalian mitochondrial ATP synthase by compounds like venturicidins is believed to lie in the structural differences between the two enzymes. While both are rotary motors that synthesize ATP, there are subtle but significant variations in their subunit composition and structure, particularly within the Fo domain where venturicidins bind.
The F1 portion of the ATP synthase is highly conserved across species. In contrast, the Fo domain, which forms the proton channel, exhibits greater variability. The yeast mitochondrial ATP synthase, for example, is composed of at least 28 polypeptides, and while there is functional homology with the mammalian enzyme, differences in the primary structures of some subunits exist.[4]
The binding site for venturicidins and the related inhibitor oligomycin is on the c-subunit ring of the Fo domain.[1][5] The number of c-subunits in the ring can vary between organisms, with yeast having 10 and bovine mitochondria having 8.[4] These differences in subunit stoichiometry and amino acid sequence within the c-subunit and surrounding subunits of the Fo domain likely contribute to the differential binding affinity of inhibitors like this compound.
Below is a diagram illustrating the general structure of the F1Fo-ATP synthase and the site of action of venturicidin-type inhibitors.
Experimental Protocols
To empirically validate the specificity of this compound, a series of experiments using isolated mitochondria from both a target fungal species (e.g., Saccharomyces cerevisiae or a pathogenic fungus) and a mammalian source (e.g., rat liver or cultured human cells) is required.
Isolation of Functional Mitochondria
4.1.1. Fungal Mitochondria Isolation (Adapted from protocols for Neurospora crassa)
-
Mycelial Growth and Harvest: Grow the fungal strain in a suitable liquid medium to mid-log phase. Harvest the mycelia by filtration through cheesecloth and wash with a sucrose-based buffer (e.g., 0.1 M sucrose in 0.1 M Tris, pH 7.8).
-
Cell Disruption: For smaller quantities, grind the mycelia in a pre-chilled porcelain mortar and pestle with acid-washed sand. Gradually add a sucrose-BSA buffer (0.24 M sucrose with 0.15% BSA) while grinding to create a smooth paste.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,500 x g for 10-15 minutes to pellet sand, unbroken mycelia, and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 17,000 - 37,000 x g for 30 minutes to pellet the crude mitochondrial fraction.
-
-
Purification (Optional): For higher purity, resuspend the crude mitochondrial pellet in a minimal volume of sucrose-BSA buffer and layer it onto a linear sucrose gradient (e.g., 20-65% w/v). Centrifuge at high speed (e.g., 50,000 rpm) for 90-120 minutes. Collect the mitochondrial band.
-
Final Wash and Resuspension: Wash the purified mitochondria in a suitable respiration buffer and resuspend to a final protein concentration of 10-20 mg/mL.
4.1.2. Mammalian Mitochondria Isolation (from cultured cells)
-
Cell Collection: Harvest cultured cells (e.g., HeLa, HEK293) from culture flasks. Ensure cells are in a healthy, sub-confluent state. Rinse the cell pellet with cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell on ice for 10 minutes. Homogenize the swollen cell suspension using a Potter-Elvehjem homogenizer with a Teflon pestle (6-10 gentle strokes).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600-800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000-17,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Wash the mitochondrial pellet twice with an isolation buffer (without BSA) to remove contaminants.
-
Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable respiration buffer (e.g., MiR05) to a working protein concentration of approximately 0.5-1 mg/mL.
Assessment of Mitochondrial Function
4.2.1. Mitochondrial Respiration Assay (Oxygen Consumption)
Mitochondrial respiration can be measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Chamber Preparation: Calibrate the oxygen sensors and add the appropriate respiration buffer to the chambers.
-
Mitochondria Addition: Add a standardized amount of isolated fungal or mammalian mitochondria to each chamber.
-
Substrate and Inhibitor Titration:
-
Measure basal respiration (State 2) with the addition of a substrate for Complex I (e.g., pyruvate, glutamate, malate) or Complex II (e.g., succinate in the presence of rotenone).
-
Induce State 3 respiration (active ATP synthesis) by adding a saturating amount of ADP.
-
Add varying concentrations of this compound to determine its inhibitory effect on State 3 respiration.
-
As a positive control for Fo inhibition, use oligomycin.
-
Measure the maximal uncoupled respiration by adding a protonophore like FCCP.
-
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 2) and the P/O ratio (ADP consumed / oxygen consumed). Determine the IC50 of this compound for the inhibition of State 3 respiration in both fungal and mammalian mitochondria.
4.2.2. ATP Synthase Activity Assay (ATP Hydrolysis)
The activity of the F1Fo-ATP synthase can also be measured in the reverse direction (ATP hydrolysis). This is often done using a coupled enzyme assay.
-
Reaction Mixture: Prepare a reaction buffer containing buffer salts, MgCl2, an ATP regenerating system (phosphoenolpyruvate and pyruvate kinase), NADH, and lactate dehydrogenase.
-
Mitochondria Addition: Add a known amount of isolated mitochondria (fungal or mammalian) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding ATP. The hydrolysis of ATP to ADP by the ATP synthase is coupled to the oxidation of NADH to NAD+, which can be monitored as a decrease in absorbance at 340 nm.
-
Inhibitor Titration: Perform the assay in the presence of varying concentrations of this compound to determine its IC50 for the inhibition of ATP hydrolysis.
-
Oligomycin Control: Use oligomycin as a positive control to determine the proportion of ATP hydrolysis that is sensitive to Fo inhibition.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflow for validating the specificity of this compound.
Conclusion
The available evidence suggests that venturicidin-class compounds are potent inhibitors of mitochondrial ATP synthase with a degree of selectivity for fungal over mammalian mitochondria. This selectivity is likely rooted in structural differences in the Fo domain of the enzyme. However, the reported toxicity in some human cell lines indicates that this selectivity may not be absolute.
To definitively validate the specificity of this compound, direct comparative studies on isolated fungal and mammalian mitochondria are essential. The experimental protocols outlined in this guide provide a framework for conducting such a validation. By quantifying the inhibitory potency of the compound on both mitochondrial types under identical conditions, a clear specificity index can be determined. This information is critical for the further development of this compound as a potential antifungal therapeutic. Researchers are encouraged to perform these comparative experiments to generate the necessary data to support its candidacy as a specific and safe antifungal agent.
References
- 1. toku-e.com [toku-e.com]
- 2. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the mitochondrial ATP synthase from yeast Saccharomyces cerevisae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Molecular Machinery: Genetic Confirmation of 17-Hydroxyventuricidin A's Mechanism of Action as a Mitochondrial F1Fo-ATP Synthase Inhibitor
A Comparative Guide for Researchers
Abstract
17-Hydroxyventuricidin A, a polyketide macrolide antibiotic, has demonstrated potent antifungal and antimicrobial properties. Emerging evidence, primarily from studies of its parent compound, venturicidin A, points towards the mitochondrial F1Fo-ATP synthase as its primary molecular target. This guide provides a comparative analysis of this compound's mechanism of action, juxtaposed with the well-characterized F1Fo-ATP synthase inhibitor, oligomycin. We further delineate detailed experimental protocols employing genetic approaches, such as CRISPR-Cas9 screening, to definitively confirm this mechanism of action and identify potential off-target effects. This document is intended to serve as a comprehensive resource for researchers in drug discovery and molecular biology investigating mitochondrial inhibitors.
Introduction
The F1Fo-ATP synthase is a critical enzyme complex embedded in the inner mitochondrial membrane, responsible for the majority of cellular ATP production through oxidative phosphorylation. Its essential role in cellular bioenergetics makes it an attractive target for antimicrobial and therapeutic agents. The venturicidin family of natural products has long been recognized for its inhibitory effects on this complex. This compound, a hydroxylated derivative of venturicidin A, is of particular interest due to its potential for modified pharmacological properties.
This guide will first detail the established mechanism of action of venturicidins, focusing on their interaction with the Fo subunit of the ATP synthase. Subsequently, a comparative analysis with oligomycin will be presented, highlighting differences in their inhibitory profiles. The core of this guide will then focus on modern genetic techniques that can be employed to unequivocally validate the molecular target of this compound and elucidate the nuances of its inhibitory action.
Mechanism of Action: Inhibition of F1Fo-ATP Synthase
The proposed mechanism of action for this compound, based on studies of venturicidin A, involves the specific inhibition of the F1Fo-ATP synthase. This enzyme complex consists of two main components: the F1 catalytic domain, which extends into the mitochondrial matrix and is responsible for ATP synthesis, and the Fo domain, which is integrated into the inner mitochondrial membrane and functions as a proton channel.
Venturicidins are believed to bind to the Fo subunit, physically obstructing the proton channel. This blockage prevents the influx of protons from the intermembrane space into the mitochondrial matrix, a process that drives the rotation of the c-ring within the Fo subunit and, consequently, the synthesis of ATP by the F1 subunit. The disruption of this proton motive force leads to a decrease in cellular ATP levels and a collapse of the mitochondrial membrane potential, ultimately triggering cell death in susceptible organisms.
Caption: Inhibition of F1Fo-ATP synthase by this compound.
Comparative Analysis: this compound vs. Oligomycin
Oligomycin is another well-known inhibitor of the F1Fo-ATP synthase that also targets the Fo subunit. While both compounds share a similar primary mechanism, they exhibit differences in their binding sites and inhibitory potencies, which can translate to different biological effects.
| Feature | This compound (inferred from Venturicidin A) | Oligomycin |
| Target Subunit | Fo | Fo |
| Binding Site | Believed to be distinct from oligomycin, likely on the c-subunit. | Overlaps with the venturicidin binding site on the c-subunit, but with different key residues. |
| Inhibitory Concentration (IC50) | Varies by species and experimental conditions. For Paracoccus denitrificans, the IC50 for ATP synthesis is in the low micromolar range. | Varies by species and experimental conditions. For yeast ATP synthase, the EC50 is approximately 107 nM[1]. |
| Reported Resistance Mutations | Mutations in the ATP synthase c-subunit can confer resistance. | Mutations in the ATP synthase c-subunit are a common cause of resistance[2]. |
| Effects on ATPase Activity | At higher concentrations, can induce decoupling of the F1 and Fo subunits, leading to ATP hydrolysis. | Potently inhibits both ATP synthesis and hydrolysis. |
Genetic Approaches for Mechanism of Action Confirmation
Genetic methodologies provide a powerful and unbiased approach to confirm the molecular target of a compound and to identify genes that modulate its activity.
CRISPR-Cas9 Knockout Screening for Target Identification
A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance to this compound. The underlying principle is that cells in which the drug's target has been knocked out will survive and proliferate in the presence of an otherwise lethal concentration of the compound.
References
Validating 17-Hydroxyventuricidin A's Impact on Cellular Bioenergetics: A Comparative Guide to ATP Production Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 17-Hydroxyventuricidin A, a potent inhibitor of mitochondrial ATP synthase, with other well-characterized modulators of cellular respiration. By leveraging robust ATP production assays, researchers can effectively validate the on-target effects of this compound and benchmark its performance against alternative compounds. This guide offers detailed experimental protocols and presents comparative data to facilitate informed decisions in drug discovery and development projects.
Comparative Analysis of Mitochondrial Inhibitors
This compound, also known as Venturicidin A, exerts its inhibitory effect on ATP production by targeting the F0 subunit of ATP synthase, a crucial component of the mitochondrial electron transport chain.[1][2] This mechanism is distinct from other inhibitors that act on different complexes of the respiratory chain or uncouple oxidative phosphorylation. A comparative understanding of these mechanisms is essential for interpreting experimental outcomes accurately.
The following table summarizes the quantitative effects of this compound and other key mitochondrial inhibitors on ATP production. It is important to note that the IC50 values can vary depending on the cell type, experimental conditions, and assay methodology. The data presented here are compiled from various studies to provide a comparative overview.
| Compound | Target | Mechanism of Action | Typical Working Concentration | IC50 for ATP Production Inhibition |
| This compound | ATP Synthase (F0 subunit) | Inhibits proton translocation, thereby blocking ATP synthesis.[3] | 20 nM - 10 µM | ~21 nM (Trypanosoma brucei)[4], 31 µg/mL (HEK cells) |
| Oligomycin | ATP Synthase (F0 subunit) | Binds to the F0 subunit, blocking the proton channel and inhibiting ATP synthesis.[5] | 1 - 10 µM | ~1 µg/mL (in vitro)[6] |
| Rotenone | Complex I | Inhibits the transfer of electrons from NADH to coenzyme Q, disrupting the electron transport chain and reducing the proton gradient required for ATP synthesis. | 1 - 10 µM | Varies by cell type |
| FCCP | Mitochondrial Membrane | Uncouples oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in ATP synthesis. | 1 - 10 µM | Not applicable (induces ATP depletion) |
Experimental Protocols
A robust and widely used method for quantifying cellular ATP levels is the luciferase-based ATP assay. This assay relies on the principle that firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing a luminescent signal that is directly proportional to the ATP concentration.
Detailed Protocol for Luciferase-Based ATP Production Assay
This protocol is designed for a 96-well plate format, suitable for screening and dose-response analysis of mitochondrial inhibitors.
Materials:
-
Cells of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, clear-bottom 96-well plates
-
This compound and other inhibitors (Oligomycin, Rotenone, FCCP)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Luciferase-based ATP assay kit (e.g., Promega CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, oligomycin, rotenone, and FCCP in DMSO. A typical stock concentration is 10 mM.
-
On the day of the experiment, prepare serial dilutions of each compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors or the vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 1, 6, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the ATP assay reagent and the 96-well plate to room temperature for approximately 30 minutes before use.
-
Add 100 µL of the ATP assay reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Allow the plate to incubate at room temperature for an additional 10 minutes to ensure complete cell lysis and a stable signal.
-
Measure the luminescence of each well using a luminometer. The integration time should be set to 1 second per well.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and ATP reagent only) from all experimental readings.
-
Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of ATP production.
-
Plot the percentage of ATP production against the log of the inhibitor concentration to generate dose-response curves.
-
Calculate the IC50 value for each inhibitor from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanisms of Action
To better understand the distinct effects of this compound and its comparators, the following diagrams illustrate their points of intervention in the mitochondrial respiratory chain and the overall experimental workflow.
Caption: Mechanism of action of mitochondrial inhibitors.
Caption: Experimental workflow for ATP production assay.
References
- 1. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic inhibitors of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of oxidative phosphorylation. ATP synthesis by submitochondrial particles inhibited at F0 by venturicidin and organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of mitochondrial inhibitors on membrane currents in isolated neonatal rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Bioenergetics of Mitochondrial Disorders Using Intracellular ATP Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antimicrobial Activity of 17-Hydroxyventuricidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 17-Hydroxyventuricidin A against various microorganisms. The information is compiled from publicly available data to support independent verification and further research.
Summary of Antimicrobial Activity
This compound has demonstrated inhibitory activity against a range of filamentous fungi and Gram-positive bacteria.[1] Available data indicates its effectiveness against clinically and agriculturally relevant pathogens.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
| Microorganism | This compound (µg/mL) | Standard Antimicrobials (µg/mL) |
| Fungi | ||
| Candida tropicalis R2 CIP203 | Data Not Available | Nystatin: 0.443[2], Ketoconazole: 0.248[2] |
| Verticillium dahliae | Data Not Available | C17 mycosubtilin: MIC defined as the minimum concentration to inhibit growth for 72h[3] |
| Fusarium sp. | Data Not Available | Amphotericin B: Generally the most active, with MICs often ranging from 2-4 µg/mL for F. solani and non-solani species.[4] |
| Bacteria | ||
| Staphylococcus aureus (general) | Data Not Available | Vancomycin: MICs can range from 0.5 to >8, with resistance being a significant concern.[5] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Data Not Available | Vancomycin: MICs for susceptible strains are ≤2 µg/mL.[5] |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, such as this compound, using the broth microdilution method. This protocol is based on established standards for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized suspension of a target microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).
-
Culture Media: Use an appropriate broth medium that supports the vigorous growth of the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts).
-
Microorganism Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
2. Experimental Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial agent stock solution in the appropriate broth medium directly in the 96-well plate. The typical volume in each well is 100 µL.
-
Inoculation: Add an equal volume (100 µL) of the standardized microorganism inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Controls:
-
Growth Control: A well containing only the broth medium and the microorganism inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only the sterile broth medium.
-
-
Incubation: Incubate the microtiter plates at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeasts).
-
Reading Results: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action (Based on Venturicidin A)
As specific mechanistic studies on this compound are limited, the proposed signaling pathway is based on its close structural analog, Venturicidin A, which is known to be an inhibitor of ATP synthase.
Caption: Proposed mechanism of action based on ATP synthase inhibition.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome Analysis Reveals That C17 Mycosubtilin Antagonizes Verticillium dahliae by Interfering with Multiple Functional Pathways of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentamidine Is Active In Vitro against Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 113204-43-6|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
Benchmarking 17-Hydroxyventuricidin A: A Novel Bioactive Compound for Antimicrobial Research
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 17-Hydroxyventuricidin A, a macrolide fungal metabolite, in the context of commercially available antibiotics. While initial reports suggested direct antibacterial activity, a deeper dive into the scientific literature reveals a more nuanced and potentially more impactful role for this compound in the fight against bacterial infections. This document summarizes the current understanding of this compound's bioactivity, its mechanism of action, and how it compares to conventional antibiotics, providing researchers with the necessary data and protocols to evaluate its potential applications.
Executive Summary: A Shift in Perspective
Contrary to early indications of broad-spectrum antibacterial efficacy, recent studies have demonstrated that this compound, and its parent compound Venturicidin A, exhibit little to no intrinsic antibacterial activity against a range of pathogenic bacteria, including key Gram-positive strains such as Staphylococcus aureus.[1][2] The Minimum Inhibitory Concentration (MIC) for Venturicidin A against a panel of ESKAPE pathogens has been reported to be greater than 256 µg/mL.[1] This finding repositions this compound not as a direct competitor to conventional antibiotics, but as a potential antibiotic adjuvant or a lead compound for the development of drugs with novel mechanisms of action. Its primary molecular target is the F-type ATP synthase, a critical enzyme in bacterial energy metabolism.[3][4]
Mechanism of Action: Targeting Bacterial Energy Production
This compound belongs to the venturicidin class of macrolides, which are known inhibitors of the F-type ATPase (ATP synthase).[3][4] This enzyme is essential for bacterial survival, as it plays a central role in generating ATP, the cell's primary energy currency. By inhibiting the F₀ subunit of the ATP synthase, venturicidins disrupt the proton motive force across the bacterial membrane, leading to a depletion of intracellular ATP.
dot
Caption: Inhibition of bacterial F-type ATP synthase by this compound.
Comparative Data: A Focus on Adjuvant Potential
Given the lack of significant direct antibacterial activity, a direct comparison of MIC values between this compound and commercially available antibiotics is not scientifically meaningful. Instead, the following table provides a summary of the MIC values for established antibiotics against relevant Gram-positive bacteria. This data serves as a baseline for future studies evaluating the potential of this compound to potentiate the activity of these antibiotics.
| Antibiotic | Target Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | 1 | 2 |
| Bacillus subtilis | 4 | - | - | |
| Daptomycin | Staphylococcus aureus | 0.125 - 1.0 | 0.25 - 0.5 | 0.5 - 1.0 |
| Bacillus subtilis | 0.5 - 2 | - | - | |
| Linezolid | Staphylococcus aureus | 1 - 4 | 2 | 2 |
| Bacillus subtilis | - | - | - | |
| Micrococcus luteus | - | 0.5 | - | |
| Erythromycin | Staphylococcus aureus | 0.25 - >64 | - | - |
| Bacillus subtilis | 0.125 | - | - |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains (e.g., S. aureus ATCC 29213, B. subtilis ATCC 6633, M. luteus ATCC 4698).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
dot
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Directions and Research Opportunities
The lack of potent direct antibacterial activity of this compound should not be viewed as a limitation but rather as an opportunity for innovative research. The following avenues warrant further investigation:
-
Synergy Studies: Conduct comprehensive checkerboard assays to evaluate the synergistic potential of this compound with a wide range of commercially available antibiotics against clinically relevant bacterial strains.
-
Mechanism of Potentiation: Investigate the precise molecular mechanisms by which this compound enhances the efficacy of other antibiotics.
-
Target-Based Drug Design: Utilize the known interaction of venturicidins with ATP synthase to design novel, more potent, and selective inhibitors with improved pharmacological properties.
-
Resistance Reversal: Explore the potential of this compound to restore the activity of antibiotics to which bacteria have developed resistance.
Conclusion
This compound represents a fascinating natural product with a well-defined molecular target in bacteria. While it may not be a standalone antibiotic, its ability to disrupt bacterial energy metabolism makes it a compelling candidate for combination therapies and a valuable tool for the discovery of new antibacterial strategies. The data and protocols presented in this guide are intended to facilitate further research into this promising compound and its potential to contribute to the development of next-generation antimicrobial treatments.
References
- 1. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of 17-Hydroxyventuricidin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of bioactive compounds like 17-Hydroxyventuricidin A is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, this guide provides essential, immediate safety and logistical information based on general best practices for the disposal of antimicrobial and hazardous chemical waste. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Disposal Plan
Given that this compound is an antimicrobial compound, it should be handled as hazardous chemical waste.[1] Improper disposal, such as flushing down the sink, can contribute to the development of antibiotic-resistant bacteria in the environment.[1][2][3]
Key Disposal Principles:
-
Do Not Drain Dispose: Never dispose of this compound solutions or contaminated materials down the drain.[1][4] Sewage treatment facilities are often not equipped to remove such bioactive molecules, leading to their release into the environment.[4]
-
Treat as Hazardous Chemical Waste: All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1][4][5]
-
Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) office that provides specific guidelines for hazardous waste disposal.[1][5] Always consult and follow your institution's protocols.
Procedural Guidance for Disposal
The following steps outline the recommended procedure for the disposal of this compound waste:
-
Segregation:
-
Collect all waste contaminated with this compound separately from other waste streams.
-
This includes unused stock solutions, treated media, and contaminated consumables such as pipette tips, gloves, and flasks.
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your lab's regular pickup schedule, contact your institution's EHS office to arrange for disposal.[5]
-
Summary of Disposal Considerations
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Hazardous Waste (Incineration) | Collect in a labeled, sealed container. |
| Stock Solutions | Hazardous Chemical Waste | Collect in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless approved by EHS.[1] |
| Contaminated Media | Hazardous Chemical Waste | Autoclaving may not be effective for all antibiotics and is not a substitute for proper chemical waste disposal.[1][4] Collect for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, gloves) | Hazardous Waste | Collect in a designated, labeled container for solid hazardous waste. |
| Empty Product Vials | Hazardous Waste | Triple-rinse the container with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as per institutional guidelines.[6][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures established by your institution's Environmental Health and Safety department.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. ethz.ch [ethz.ch]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
